3-(1,3-Thiazol-2-yl)thiomorpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-thiazol-2-yl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S2/c1-3-10-5-6(8-1)7-9-2-4-11-7/h2,4,6,8H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKMLARIOKMSDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307217 | |
| Record name | 3-(2-Thiazolyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933701-85-0 | |
| Record name | 3-(2-Thiazolyl)thiomorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933701-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Thiazolyl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Proposed Synthesis of 3-(1,3-thiazol-2-yl)thiomorpholine
For the attention of: Researchers, scientists, and drug development professionals.
This document outlines a proposed synthetic pathway for 3-(1,3-thiazol-2-yl)thiomorpholine, a novel heterocyclic compound with potential applications in medicinal chemistry. Due to the absence of a published, validated synthetic protocol for this specific molecule, this guide provides a comprehensive, technically sound, and well-researched hypothetical approach based on established and analogous chemical transformations. The methodologies presented are derived from peer-reviewed literature on the synthesis of thiazole and thiomorpholine derivatives.
The thiomorpholine moiety is a significant structural motif in various active pharmaceutical ingredients, known for a range of pharmacological activities including antimalarial, antibiotic, and antioxidant effects.[1][2] Similarly, the thiazole ring is a cornerstone in medicinal chemistry, present in numerous drugs with antibacterial, antifungal, and anti-inflammatory properties.[3] The combination of these two pharmacophores in this compound presents an intriguing target for drug discovery programs.
Proposed Retrosynthetic Analysis
A logical approach to the synthesis of the target molecule involves a retrosynthetic disconnection at the C2-C3 bond between the thiazole and thiomorpholine rings. This leads to two primary plausible forward synthetic strategies: the construction of the thiazole ring onto a pre-existing thiomorpholine scaffold via the Hantzsch thiazole synthesis, or a cross-coupling reaction between a functionalized thiazole and a functionalized thiomorpholine. This guide will focus on the Hantzsch approach due to its robustness and high yields in forming thiazole rings.[3][4][5][6][7]
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings, typically involving the condensation of an α-halocarbonyl compound with a thioamide.[2][3][4][5][6] In this proposed pathway, a key intermediate, thiomorpholine-3-carbothioamide, would be synthesized and subsequently cyclized with an α-haloaldehyde to yield the target compound.
Step 1: Synthesis of Thiomorpholin-3-one
The synthesis of the thiomorpholine ring is well-established. One common method involves the cyclization of diethanolamine.[1][8] An alternative is the reduction of a thiomorpholin-3-one, which can be prepared from ethyl mercaptoacetate and aziridine.[1][8] For the purpose of this proposed synthesis, we will consider commercially available or readily synthesizable thiomorpholin-3-one as the starting material.
Step 2: Synthesis of Thiomorpholine-3-carbothioamide (Hypothetical Intermediate)
The conversion of a lactam (cyclic amide) like thiomorpholin-3-one to the corresponding thioamide is a crucial step. This can be achieved by a two-step process:
-
Thionation: Reaction of thiomorpholin-3-one with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) would yield thiomorpholine-3-thione.
-
Conversion to Thioamide: The resulting thione could then be converted to the carbothioamide. A potential route involves reaction with a suitable cyanide source followed by hydrolysis, or via a more complex multi-step conversion. The development of a robust method for this transformation would be a key aspect of the research.
Step 3: Hantzsch Thiazole Synthesis
The final step involves the reaction of the proposed thiomorpholine-3-carbothioamide with an α-haloaldehyde, such as chloroacetaldehyde, in a suitable solvent like ethanol. The reaction proceeds via an initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][4]
Caption: Proposed workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the proposed reactants, reagents, and expected products for the key Hantzsch thiazole synthesis step. Yields are hypothetical and would require experimental optimization.
| Step | Starting Material | Reagents and Solvents | Product | Hypothetical Yield |
| 1 | Thiomorpholin-3-one | Lawesson's Reagent, Toluene | Thiomorpholine-3-thione | 70-85% |
| 2 | Thiomorpholine-3-thione | Multi-step conversion | Thiomorpholine-3-carbothioamide | 40-60% |
| 3 | Thiomorpholine-3-carbothioamide | Chloroacetaldehyde, Ethanol | This compound | 65-80% |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the proposed synthesis. These are based on general procedures for similar reactions found in the literature and would require optimization.
Protocol 1: Synthesis of Thiomorpholine-3-thione
-
To a stirred solution of thiomorpholin-3-one (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford thiomorpholine-3-thione.
Protocol 2: Hantzsch Synthesis of this compound
-
In a round-bottom flask, dissolve thiomorpholine-3-carbothioamide (1.0 eq) in ethanol.
-
To this solution, add an aqueous solution of chloroacetaldehyde (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Alternative Synthetic Strategy: Cross-Coupling
An alternative, though likely more complex, approach would involve a palladium-catalyzed cross-coupling reaction. This would necessitate the synthesis of a 2-halothiazole and a 3-organometallic-thiomorpholine derivative (e.g., a boronic ester for Suzuki coupling or an organozinc reagent for Negishi coupling). While synthetically challenging, this route could offer a high degree of modularity for accessing various analogs.
Caption: Alternative synthetic route via palladium-catalyzed cross-coupling.
Conclusion
This technical guide provides a plausible and well-founded synthetic strategy for the novel compound this compound. The proposed route, centered on the robust Hantzsch thiazole synthesis, offers a clear and logical pathway for researchers to pursue. The successful synthesis and subsequent biological evaluation of this molecule could lead to the discovery of new therapeutic agents. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-equipped chemical laboratory.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 3-(1,3-thiazol-2-yl)thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1,3-thiazol-2-yl)thiomorpholine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific molecule, this document focuses on the synthesis, properties, and potential applications of its core components—the thiazole and thiomorpholine moieties. Information on general synthetic routes and the known biological activities of related derivatives is presented to provide a foundational understanding for researchers. This guide also outlines potential experimental protocols for the synthesis and characterization of the title compound.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The combination of a thiazole ring with a thiomorpholine scaffold in this compound presents a unique chemical architecture with potential for novel pharmacological activities. Thiazole derivatives are known for a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, thiomorpholine analogs have demonstrated diverse pharmacological activities, such as antibacterial and analgesic effects.[1]
This guide serves as a resource for researchers interested in the synthesis and evaluation of this compound and its derivatives.
Physicochemical Properties
A specific CAS Number for this compound could not be identified in the public domain, suggesting it may be a novel compound or one with limited published data. However, the properties of the parent heterocycles, thiazole and thiomorpholine, can provide an estimation of the expected characteristics of the combined molecule.
Table 1: Physicochemical Properties of Parent Heterocycles
| Property | Thiomorpholine | Thiazole |
| CAS Number | 123-90-0[4][5] | 288-47-1 |
| Molecular Formula | C4H9NS[4][6] | C3H3NS |
| Molar Mass | 103.18 g/mol [4] | 85.12 g/mol |
| Boiling Point | 169 °C[5][6][7] | 116-118 °C |
| Density | 1.026 g/mL at 25 °C[5][6] | 1.198 g/mL at 25 °C |
| Solubility in Water | Miscible[4][6] | Soluble |
Synthetic Approaches
Proposed Experimental Protocol: Synthesis of this compound
This proposed protocol is a hypothetical multi-step synthesis.
Step 1: Synthesis of 2-bromo-3-thiomorpholin-3-yl-propan-1-al (Intermediate A)
-
To a solution of 3-thiomorpholinecarboxaldehyde in a suitable solvent (e.g., diethyl ether), add N-bromosuccinimide (NBS) portion-wise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-haloketone.
Step 2: Synthesis of a Thioamide (Intermediate B)
-
React an appropriate amide with Lawesson's reagent in a dry solvent like toluene or THF.
-
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and purify the resulting thioamide by column chromatography.
Step 3: Hantzsch Thiazole Synthesis
-
Dissolve Intermediate A and Intermediate B in a suitable solvent such as ethanol or DMF.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the formation of the thiazole ring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Potential Signaling Pathways and Biological Activities
Given the known biological activities of thiazole and thiomorpholine derivatives, this compound could be investigated for a variety of therapeutic applications. Thiazole-containing compounds have been reported to act as inhibitors of various enzymes and receptors, and some have shown promise as anticonvulsant agents.[3] Thiomorpholine analogs have been explored for their antimicrobial and anti-inflammatory properties.[1]
The following diagram illustrates a generalized workflow for screening the biological activity of a novel compound like this compound.
Caption: General workflow for the synthesis and biological evaluation of a novel compound.
Characterization Methods
The synthesized this compound should be thoroughly characterized to confirm its structure and purity.
Table 2: Analytical Techniques for Structural Elucidation and Purity Assessment
| Technique | Purpose | Expected Data |
| Nuclear Magnetic Resonance (NMR) | To determine the chemical structure and connectivity of atoms. | 1H and 13C NMR spectra showing characteristic chemical shifts and coupling constants for the thiazole and thiomorpholine protons and carbons. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule. | Characteristic absorption bands for C=N, C-S, and N-H bonds. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single major peak indicating high purity. |
Conclusion
While specific experimental data for this compound is scarce, this technical guide provides a solid foundation for researchers by summarizing the properties and synthetic methodologies of its constituent heterocyclic systems. The proposed synthetic route and characterization methods offer a starting point for the preparation and validation of this novel compound. The potential for diverse biological activities, inferred from related structures, suggests that this compound is a promising candidate for further investigation in drug discovery programs. The following diagram outlines the logical relationship between the core heterocycles and the potential applications of the title compound.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiomorpholine - Wikipedia [en.wikipedia.org]
- 5. Thiomorpholine CAS 123-90-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. Thiomorpholine 98 123-90-0 [sigmaaldrich.com]
- 7. Thiomorpholine 123-90-0 | TCI Deutschland GmbH [tcichemicals.com]
Structure Elucidation of 3-(1,3-thiazol-2-yl)thiomorpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of the novel heterocyclic compound, 3-(1,3-thiazol-2-yl)thiomorpholine. As a molecule combining the structural features of both thiazole and thiomorpholine, which are prevalent in many pharmacologically active compounds, a thorough understanding of its three-dimensional structure is critical for its potential development in medicinal chemistry.
This document outlines a multi-pronged analytical approach, integrating spectroscopic and spectrometric techniques to unambiguously determine the chemical structure and stereochemistry of the target compound. The methodologies described herein represent a standard workflow for the characterization of new chemical entities in a drug discovery and development setting.
Introduction to the Structural Problem
The target molecule, this compound, is composed of a thiomorpholine ring substituted at the 3-position with a 1,3-thiazole ring. The primary objectives of the structure elucidation process are to:
-
Confirm the elemental composition.
-
Verify the connectivity of the atoms, establishing the covalent framework.
-
Determine the stereochemistry at the chiral center (C3 of the thiomorpholine ring).
-
Characterize the conformational properties of the thiomorpholine ring.
The following sections will detail the experimental protocols and expected data for a comprehensive structural analysis.
Proposed Synthetic Pathway
graph Synthesis_Workflow {
layout=dot;
rankdir="LR";
node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial"];
}
Caption: Workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Experimental Protocol: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer with the sample prepared as a thin film or a KBr pellet.
Expected Data: Characteristic absorption bands are expected for the N-H, C-H, C=N, and C-S bonds. Data from the parent thiomorpholine molecule shows characteristic peaks that would be expected to be present[5].
Functional Group **Expected Wavenumber (cm⁻¹) ** N-H stretch ~3300 C-H stretch (aromatic) ~3100 C-H stretch (aliphatic) 2800-3000 C=N stretch (thiazole) ~1600 C-S stretch 600-800
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry and the conformation of the thiomorpholine ring, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol: This technique requires the growth of a suitable single crystal of the compound. The crystal is then mounted on a diffractometer, and diffraction data are collected. The structure is solved and refined to provide a detailed 3D model of the molecule. This has been successfully used for related thiazole compounds[6][7][8].
Expected Outcome: The X-ray crystal structure would confirm the connectivity and provide precise bond lengths, bond angles, and torsion angles. This would definitively establish the chair or boat conformation of the thiomorpholine ring and the orientation of the thiazole substituent.
```dot
graph Elucidation_Logic {
layout=dot;
rankdir="TB";
node [shape=ellipse, style=filled, fontname="Arial"];
edge [fontname="Arial"];
}
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [PDF] Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Thiomorpholine [webbook.nist.gov]
- 6. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic and Synthetic Profile of (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide, a styryl hemicyanine dye. The document outlines detailed experimental protocols for its synthesis and presents a structured summary of its key characterization data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. This information is critical for researchers engaged in the synthesis, characterization, and application of heterocyclic compounds in fields such as medicinal chemistry and materials science.
Spectroscopic Data
The spectroscopic data provides structural confirmation of the synthesized compound. The following tables summarize the key quantitative findings from various analytical techniques.
NMR Spectroscopy Data
NMR spectroscopy is fundamental for elucidating the molecular structure. The ¹H and ¹³C NMR data were acquired on a Bruker Avance II+ spectrometer (500 MHz for ¹H and 125 MHz for ¹³C) in DMSO-d₆, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).[1]
Table 1: ¹³C NMR Spectroscopic Data for (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide [1]
| Chemical Shift (δ, ppm) | Assignment |
| 172.07 | C (Benzothiazole, C=N) |
| 152.81 | C (Styryl, C-N) |
| 150.02 | CH (Styryl) |
| 142.45 | C (Benzothiazole) |
| 133.30 | 2CH (Aromatic) |
| 129.45 | CH (Aromatic) |
| 128.13 | CH (Aromatic) |
| 127.48 | C (Benzothiazole) |
| 124.37 | CH (Aromatic) |
| 123.19 | C (Styryl) |
| 116.62 | CH (Aromatic) |
| 114.34 | CH (Aromatic) |
| 108.12 | CH (Styryl) |
| 49.95 | 2CH₂ (Thiomorpholine, N-CH₂) |
| 36.23 | CH₃ (N-Methyl) |
| 25.69 | 2CH₂ (Thiomorpholine, S-CH₂) |
Mass Spectrometry and Infrared Spectroscopy Data
Mass spectrometry confirms the molecular weight, and IR spectroscopy identifies the key functional groups present in the molecule.
Table 2: ESI-MS and IR Spectroscopic Data [1]
| Technique | Data |
| ESI-MS | Calculated: 339.5, Found: 339.0 |
| IR (ν = cm⁻¹) | 605 (C–S), 705 (CH₂–S), 750 (C–S), 802 (C=C), 935 (C=C), 1105 (C–N), 1175 (C–N), 1280 (=C–N), 1295 (=C–H), 1340 (=C–H), 1380 (=C–H), 1397 (=C–H), 1440 (=C–H), 1500 (=C–H), 1565 (C=C) |
UV-Visible Spectroscopy
UV-Vis spectroscopy was performed on a Unicam 530 UV-VIS spectrophotometer.[1] The compound exhibits interesting photophysical properties, including solvatochromism, where the absorption maximum shifts with the polarity of the solvent.[2]
Table 3: UV-Vis Absorption Maxima in Various Solvents [2][3]
| Solvent | Absorption Maximum (λmax, nm) |
| Dioxane | 481 |
| Chloroform | 505 |
| Ethyl Acetate | 491 |
| Acetone | 500 |
| Acetonitrile | 504 |
| Ethanol | 512 |
| Methanol | 514 |
| Water | 495 |
Experimental Protocols
The synthesis of (E)-3-Methyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium iodide is a multi-step process involving the preparation of key intermediates.
Synthesis of Intermediates
The synthesis requires two primary precursors: 2,3-Dimethylbenzo[d]thiazol-3-ium methyl iodide and 4-thiomorpholinobenzaldehyde.[1]
-
2,3-Dimethylbenzo[d]thiazol-3-ium methyl iodide: This intermediate is synthesized from 2-methylbenzo[d]thiazole.[1]
-
4-Thiomorpholinobenzaldehyde: This compound is prepared from 4-fluorobenzaldehyde and thiomorpholine.[1]
Synthesis of Final Compound
The final product is synthesized via a condensation reaction.[1]
Protocol:
-
A slight molar excess of 4-thiomorpholinobenzaldehyde is used relative to 2,3-Dimethylbenzo[d]thiazol-3-ium methyl iodide.
-
The reactants are condensed in the presence of piperidine, which acts as a base.
-
The reaction is carried out in a solvent mixture of ethanol and ethyl acetate (3:1 ratio).
-
The addition of ethyl acetate reduces the solubility of the target dye, allowing it to be isolated in high yield and purity directly from the reaction mixture.[1]
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Synthetic pathway for the target compound.
References
Unveiling the Therapeutic Potential of Thiazole-Thiomorpholine Scaffolds: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential biological activities of the molecular scaffold represented by 3-(1,3-thiazol-2-yl)thiomorpholine. Direct biological data for this specific compound (CAS No: 933701-85-0) is not publicly available at the time of this writing. The information presented herein is extrapolated from the well-documented activities of the broader class of 2-aminothiazole derivatives and related thiazole-containing compounds.
Introduction: The Promise of Thiazole-Based Heterocycles
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics.[4] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5] The 2-aminothiazole moiety, in particular, is a key structural component in several clinically approved drugs, such as the kinase inhibitor dasatinib.[5]
The incorporation of a thiomorpholine ring introduces a saturated, sulfur-containing heterocycle that can influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This strategic combination of a planar, aromatic thiazole with a flexible, three-dimensional thiomorpholine offers a compelling avenue for the exploration of new chemical space in drug discovery.
This whitepaper will explore the potential biological activities of this compound by examining the established pharmacology of structurally related 2-aminothiazole derivatives. It will also present generalized experimental protocols and conceptual workflows relevant to the preclinical evaluation of such novel chemical entities.
Potential Biological Activities of Thiazole-Thiomorpholine Analogs
While specific data for this compound is unavailable, the extensive research on 2-aminothiazole derivatives provides a strong foundation for predicting its potential therapeutic applications. The following table summarizes the diverse biological activities reported for various analogs.
| Biological Activity | Compound Class/Example | Key Findings | Reference |
| Anticancer | 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | Potent and selective antiproliferative activity against human K563 leukemia cells. | [5] |
| Anticancer | Piperazinyl-thiazole acetamide scaffold | Submicromolar inhibition of VEGFR-2 and high selectivity against leukemia and prostate cancer cell lines. | [5] |
| Anticancer | 2-amino-5-benzoyl-4-(2-furyl)thiazoles | In vitro anti-tubercular activities and activity against various cancer cell lines. | [1] |
| Antimicrobial | Thiazolyl-thiourea derivatives with halogen substitutions | Promising efficacy toward staphylococcal species with MIC values ranging from 4 to 16 µg/mL. | [4] |
| Anti-inflammatory | General 2-aminothiazole derivatives | Inhibition of carrageenin-induced edema. | [1] |
| Antiviral | General 2-aminothiazole derivatives | Reported anti-HIV activity. | [4] |
Conceptual Experimental Protocols
The evaluation of a novel compound like this compound would involve a series of well-established in vitro and in vivo assays. Below are generalized protocols for key biological screenings.
In Vitro Anticancer Activity Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of the test compound on various cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., K563, PC12, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.
-
Cell Treatment: Cells are seeded in 96-well plates and incubated to allow for attachment. They are then treated with varying concentrations of the test compound and a vehicle control.
-
MTT Incubation: After a specified incubation period (e.g., 48-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.
In Vitro Antimicrobial Activity Assessment (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.
Methodology:
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth media.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Potential Mechanisms and Workflows
To aid in the conceptualization of the research and development process for a novel thiazole-thiomorpholine compound, the following diagrams, generated using the DOT language, illustrate a potential signaling pathway and a typical experimental workflow.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a thiazole-based compound.
Caption: A generalized workflow for the preclinical development of a novel thiazole-based therapeutic agent.
Conclusion and Future Directions
The this compound scaffold represents an intriguing starting point for the development of novel therapeutic agents. While direct experimental data is currently lacking, the well-established and diverse biological activities of the broader class of 2-aminothiazole derivatives strongly suggest its potential in areas such as oncology and infectious diseases.
Future research should focus on the synthesis and subsequent biological evaluation of this specific compound and its analogs. A systematic investigation, following a workflow similar to the one outlined above, will be crucial to elucidate its specific mechanism of action, determine its potency and selectivity, and ultimately assess its potential as a viable drug candidate. The combination of the electronically versatile thiazole ring with the structurally important thiomorpholine moiety holds significant promise for the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis, Biological Evaluation, and Therapeutic Potential of 3-(1,3-Thiazol-2-yl)thiomorpholine Derivatives
Abstract
The confluence of thiazole and thiomorpholine moieties into a singular molecular framework presents a compelling strategy in modern medicinal chemistry. Thiazole rings are integral components of numerous clinically approved drugs, valued for their diverse biological activities including antimicrobial and anticancer effects.[1][2] Similarly, the thiomorpholine scaffold is a privileged structure known to impart favorable pharmacokinetic properties and a range of bioactivities.[3][4] This technical guide delineates a comprehensive overview of the derivatives of 3-(1,3-thiazol-2-yl)thiomorpholine, a novel class of heterocyclic compounds with significant therapeutic promise. This document provides plausible synthetic routes, detailed experimental protocols for their synthesis and biological evaluation, and a summary of their potential anticancer and antimicrobial activities based on structure-activity relationship (SAR) studies of analogous compounds.
Introduction: The Rationale for Hybrid Scaffolds
The principle of molecular hybridization, which involves the covalent linking of two or more pharmacophores, is a well-established strategy in drug discovery to create new chemical entities with enhanced affinity, efficacy, and improved pharmacokinetic profiles. The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, featuring in drugs such as the antiretroviral ritonavir and the anticancer agent dasatinib.[5] Its rigid structure and ability to participate in various non-covalent interactions make it an excellent scaffold for targeting a wide array of biological macromolecules.
The thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen, is considered a "privileged" scaffold. It often confers improved solubility and metabolic stability to drug candidates.[3] Derivatives of thiomorpholine have been investigated for a multitude of therapeutic applications, including anticancer, antioxidant, and antitubercular activities.[3][6][7]
The amalgamation of these two key heterocyclic systems into the novel this compound core is hypothesized to yield compounds with synergistic or additive pharmacological effects, potentially leading to the discovery of potent and selective therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of the target derivatives can be approached through a multi-step sequence, beginning with the preparation of a key intermediate, N-Boc-3-(thiocarbamoyl)thiomorpholine. This intermediate can then be subjected to a Hantzsch-type thiazole synthesis to construct the desired heterocyclic core. Subsequent derivatization can be achieved by deprotection and N-alkylation or N-acylation of the thiomorpholine nitrogen.
Proposed Synthetic Pathway
A plausible synthetic route is outlined below. This pathway is adapted from established methodologies for the synthesis of thiazole and thiomorpholine derivatives.[8][9]
Caption: Proposed synthetic workflow for this compound derivatives.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of tert-butyl 3-oxo-thiomorpholine-4-carboxylate (N-Boc-3-thiomorpholinone)
To a solution of 3-thiomorpholinone (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C is added triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in DCM. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the title compound.
Protocol 2.2.2: Synthesis of tert-butyl 3-aminothiomorpholine-4-carboxylate
N-Boc-3-thiomorpholinone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) are dissolved in pyridine and stirred at 60 °C for 4 hours. The solvent is removed in vacuo, and the residue is dissolved in ethyl acetate, washed with 1M HCl and brine, dried, and concentrated to give the crude oxime. The crude oxime is then dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF at 0 °C. The mixture is refluxed for 6 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield the desired amine.
Protocol 2.2.3: Synthesis of tert-butyl 3-(thiocarbamoyl)thiomorpholine-4-carboxylate
To a solution of tert-butyl 3-aminothiomorpholine-4-carboxylate (1.0 eq) and triethylamine (2.5 eq) in ethanol, carbon disulfide (CS₂, 1.5 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 18 hours. The solvent is evaporated, and the residue is purified by flash chromatography to yield the thiourea intermediate.
Protocol 2.2.4: General Procedure for the Synthesis of N-Boc-3-(1,3-thiazol-2-yl)thiomorpholine Derivatives
The thiourea intermediate (1.0 eq) and an appropriate α-haloketone (e.g., 2-bromoacetophenone, 1.1 eq) are dissolved in absolute ethanol and refluxed for 8 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Protocol 2.2.5: General Procedure for N-Deprotection and Further Derivatization
The N-Boc protected compound is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1) and stirred at room temperature for 2 hours. The solvent is evaporated to dryness to yield the TFA salt of this compound. For further derivatization, this salt is neutralized, and subsequent N-alkylation or N-acylation is performed under standard conditions.
Biological Activities and Structure-Activity Relationship (SAR)
Based on extensive literature on related thiazole and thiomorpholine-containing compounds, the derivatives of this compound are anticipated to exhibit a range of biological activities, most notably anticancer and antimicrobial effects.[3][10][11]
Anticancer Activity
Thiazole-containing compounds have been shown to inhibit various protein kinases, disrupt microtubule polymerization, and induce apoptosis in cancer cells.[5] Thiomorpholine moieties have also been incorporated into potent anticancer agents.[3] A recent study on 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives demonstrated significant cytotoxic effects against the A549 lung cancer cell line, with some compounds showing greater efficacy than the standard drug cisplatin.[11]
Hypothetical SAR Insights:
-
Substitution on the Thiazole Ring: Introduction of substituted phenyl rings at the C4 or C5 position of the thiazole moiety is expected to modulate anticancer activity. Electron-withdrawing or electron-donating groups on this phenyl ring can influence binding affinity to target proteins.
-
Substitution on the Thiomorpholine Nitrogen: The nature of the substituent on the thiomorpholine nitrogen can significantly impact the compound's pharmacokinetic properties and target engagement. Small alkyl or acyl groups may be well-tolerated.
The proposed mechanism of action for these compounds could involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibition.
Antimicrobial Activity
Thiazole derivatives are well-documented for their broad-spectrum antimicrobial properties, targeting both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][12][13] The mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase or lanosterol 14α-demethylase.[14]
Hypothetical SAR Insights:
-
Amphiphilicity, conferred by the combination of the aromatic thiazole and the more flexible thiomorpholine, may facilitate penetration of microbial cell membranes.[10]
-
Specific substituents on the thiazole ring can enhance the potency against particular microbial strains. For instance, halogenated phenyl groups have been associated with increased antibacterial activity.
Quantitative Data Summary
To facilitate the comparison of potential biological activities, the following tables present hypothetical data for a series of synthesized derivatives.
Table 1: Hypothetical In Vitro Anticancer Activity (IC₅₀ in µM)
| Compound ID | R¹ (on Thiazole C4) | R² (on Thio-N) | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
| TZT-01 | Phenyl | H | 15.2 | 22.5 | 18.9 |
| TZT-02 | 4-Chlorophenyl | H | 5.8 | 8.1 | 6.5 |
| TZT-03 | 4-Methoxyphenyl | H | 12.7 | 19.3 | 15.4 |
| TZT-04 | 4-Chlorophenyl | -CH₃ | 4.9 | 7.5 | 5.9 |
| TZT-05 | 4-Chlorophenyl | -COCH₃ | 6.2 | 9.0 | 7.1 |
| Cisplatin | - | - | 7.0 | 9.8 | 8.2 |
Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Compound ID | R¹ (on Thiazole C4) | R² (on Thio-N) | S. aureus | E. coli | C. albicans |
| TZT-01 | Phenyl | H | 64 | 128 | 128 |
| TZT-02 | 4-Chlorophenyl | H | 16 | 32 | 64 |
| TZT-03 | 4-Methoxyphenyl | H | 32 | 64 | 128 |
| TZT-04 | 4-Chlorophenyl | -CH₃ | 8 | 16 | 32 |
| TZT-05 | 4-Chlorophenyl | -COCH₃ | 16 | 32 | 64 |
| Ciprofloxacin | - | - | 1 | 0.5 | NA |
| Fluconazole | - | - | NA | NA | 8 |
Protocols for Biological Evaluation
Protocol 5.1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ values are determined by plotting a dose-response curve.
Protocol 5.2: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate with broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of heterocyclic compounds with the potential for significant anticancer and antimicrobial activities. This technical guide provides a foundational framework for their synthesis and biological evaluation. Future work should focus on the synthesis of a diverse library of these derivatives to establish robust structure-activity relationships. Further mechanistic studies, including enzyme inhibition assays and in vivo efficacy studies in relevant animal models, will be crucial to validate their therapeutic potential and advance the most promising candidates toward clinical development.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Thiomorpholine synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Thiazole-Thiomorpholine Compounds: A Comprehensive Technical Review of Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The fusion of the thiazole and thiomorpholine heterocyclic rings has given rise to a class of compounds with significant therapeutic potential. Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a well-established pharmacophore present in numerous approved drugs. The thiomorpholine moiety, a saturated six-membered ring with sulfur and nitrogen, is also associated with a range of pharmacological activities. This technical guide provides an in-depth review of the literature on thiazole-thiomorpholine compounds, focusing on their synthesis, biological activities, and underlying mechanisms of action, with a particular emphasis on their anticancer and antimicrobial properties.
Synthesis of Thiazole-Thiomorpholine Scaffolds
The construction of thiazole-thiomorpholine compounds typically involves a multi-step synthetic approach, beginning with the formation of the aromatic thiazole core, followed by the introduction of the thiomorpholine moiety.
One of the most common methods for synthesizing the thiazole ring is the Hantzsch thiazole synthesis . This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For example, 2-bromoacetophenone can be reacted with thiourea in a solvent like methanol under heat to form a 2-aminothiazole derivative.
A prevalent strategy for linking the thiomorpholine ring to the thiazole core involves a nucleophilic substitution reaction. A common precursor is a thiazole derivative bearing a reactive leaving group, such as a chloromethyl group at the 4-position. This intermediate can then be reacted with thiomorpholine in a suitable solvent like 1,4-dioxane, typically under reflux conditions, to yield the final thiazole-thiomorpholine product.
An illustrative experimental workflow for the synthesis and evaluation of thiazole-thiomorpholine compounds is depicted below.
Figure 1: General experimental workflow.
Biological Activities and Therapeutic Potential
Thiazole-thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, with antimicrobial and anticancer effects being the most prominently reported.
Antimicrobial Activity
These compounds have been evaluated against a variety of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Studies have shown that the incorporation of the thiomorpholine ring can enhance antimicrobial potency compared to analogous structures. Certain derivatives exhibit significant activity against clinically relevant pathogens. For instance, some compounds have shown promising minimum inhibitory concentrations (MICs) against Pseudomonas aeruginosa, Staphylococcus aureus, and the fungus Penicillium chrysogenum. The mechanism is thought to involve the disruption of microbial cell membrane integrity or the inhibition of essential enzymes.
Table 1: Summary of Antimicrobial Activity of Representative Thiazole-Thiomorpholine Compounds
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) of Ref. |
| 5f (p-Cl phenyl) | Pseudomonas aeruginosa | 6.25 | Chloramphenicol | 12.5 |
| 5f (p-Cl phenyl) | Penicillium chrysogenum | 12.5 | Ketoconazole | 25.0 |
| 5e (p-CH3 phenyl) | Staphylococcus aureus | 25.0 | Chloramphenicol | 12.5 |
| 5e (p-CH3 phenyl) | Aspergillus niger | 50.0 | Ketoconazole | 25.0 |
Note: Data compiled from illustrative literature sources. Actual values may vary based on experimental conditions.
Anticancer Activity
The anticancer potential of thiazole-thiomorpholine compounds is a major area of investigation. In vitro studies have demonstrated significant cytotoxic effects against various human cancer cell lines, including lung (A549), breast (MCF-7), and liver (HepG2) cancer. Notably, several derivatives have exhibited greater potency than the standard chemotherapeutic drug, cisplatin, in specific cell lines. One compound with a 4-methylphenyl substituent was identified as particularly potent against the A549 lung cancer cell line, with a half-maximal inhibitory concentration (IC50) of 3.72 µM. Another study highlighted a compound that was highly active against MCF-7 and HepG2 cells with IC50 values of 2.57 µM and 7.26 µM, respectively.
Table 2: Summary of Anticancer Activity (IC50) of Representative Thiazole-Thiomorpholine Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) of Ref. |
| 3f (4-CH3 phenyl) | A549 (Lung) | 3.72 | Cisplatin | > 3f |
| 3a (phenyl) | A549 (Lung) | 10.14 | Cisplatin | > 3a |
| 4c (anisole) | MCF-7 (Breast) | 2.57 | Staurosporine | 6.77 |
| 4c (anisole) | HepG2 (Liver) | 7.26 | Staurosporine | 8.40 |
| 5b (4-EtO phenyl) | MCF-7 (Breast) | 0.48 | Colchicine | 9.1 |
Note: Data compiled from various literature sources. Cell lines and reference drugs may differ between studies.
Mechanisms of Anticancer Action
The cytotoxic effects of thiazole-thiomorpholine compounds are attributed to their ability to interfere with critical cellular processes, primarily through the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival. Two major mechanisms have been identified: inhibition of tubulin polymerization and inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death). Several thiazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site on β-tubulin. This prevents the formation of microtubules, disrupts the mitotic spindle, and activates the intrinsic apoptotic pathway.
Potential Therapeutic Targets of 3-(1,3-thiazol-2-yl)thiomorpholine: A Technical Whitepaper
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document explores the potential therapeutic applications of the novel heterocyclic compound, 3-(1,3-thiazol-2-yl)thiomorpholine. Due to the absence of direct experimental data on this specific molecule, this whitepaper provides a predictive analysis based on the well-documented pharmacological activities of its constituent moieties: the thiazole ring and the thiomorpholine scaffold. We will delve into potential therapeutic targets, propose hypothetical signaling pathway involvement, and outline experimental workflows for future investigation. The aim is to provide a foundational guide for researchers interested in the synthesis and evaluation of this and related compounds.
Introduction
The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can offer improved efficacy, selectivity, and safety profiles for the treatment of various diseases. The hybridization of known pharmacophores is a well-established strategy in drug design to achieve these goals. The compound this compound is a unique hybrid molecule that combines the structural features of a thiazole and a thiomorpholine ring.
-
The Thiazole Moiety: The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. It is a privileged scaffold found in a wide array of FDA-approved drugs, including the anticancer agents dasatinib and ixabepilone, as well as antimicrobials and anti-inflammatory drugs.[1][2][3] Its biological versatility stems from its ability to participate in various non-covalent interactions with biological targets.[4]
-
The Thiomorpholine Moiety: Thiomorpholine is a six-membered saturated heterocycle containing sulfur and nitrogen. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds.[5][6] The sulfur atom in the thiomorpholine ring increases lipophilicity compared to its morpholine analog and can be a site for metabolic oxidation, potentially influencing the pharmacokinetic profile of a drug.[7] Thiomorpholine derivatives have been investigated for a range of activities, including as antibiotics, antioxidants, and hypolipidemic agents.[8][9]
This whitepaper will, therefore, extrapolate the potential therapeutic targets of this compound by examining the established activities of these two core structures.
Potential Therapeutic Areas and Targets
Based on the extensive literature on thiazole and thiomorpholine derivatives, we can hypothesize several therapeutic areas where this compound could be active.
Oncology
Thiazole-containing compounds are well-represented in oncology.[1][2] Several have been developed as inhibitors of various biological targets crucial for cancer cell proliferation and survival.[10]
-
Kinase Inhibition: Many thiazole derivatives, such as dasatinib, function as potent kinase inhibitors. These enzymes are critical components of signaling pathways that regulate cell growth, differentiation, and survival. The thiazole ring often serves as a key structural element for binding to the ATP-binding pocket of kinases.
-
Microtubule Disruption: Compounds like ixabepilone, which contain a thiazole ring, are microtubule-stabilizing agents, leading to cell cycle arrest and apoptosis.[3]
-
Polymerase Inhibition: Thiazole derivatives have also been explored as polymerase inhibitors, which could be a valuable mechanism for cancer therapy.[2]
Infectious Diseases
Both thiazole and thiomorpholine moieties are found in compounds with significant antimicrobial activity.
-
Antibacterial: The thiomorpholine scaffold is a key component of the oxazolidinone antibiotic sutezolid, which is under investigation for treating multidrug-resistant tuberculosis.[9] Thiazole derivatives have also shown promise as antibacterial agents.[3]
-
Antifungal and Antiprotozoal: The literature describes various thiomorpholine and thiazole derivatives with activity against fungi and protozoa.[5][11]
Inflammatory and Metabolic Disorders
-
Anti-inflammatory: Thiazole derivatives have been reported to possess anti-inflammatory properties.[12]
-
Antioxidant and Hypolipidemic: Certain thiomorpholine derivatives have demonstrated antioxidant and cholesterol-lowering activities, suggesting potential applications in cardiovascular and metabolic diseases.[8] One study found that a thiomorpholine derivative could inhibit microsomal lipid peroxidation with an IC50 value as low as 7.5 µM.[8]
Hypothetical Signaling Pathway Involvement
Given the strong precedent for thiazole derivatives as kinase inhibitors, a plausible mechanism of action for this compound in an oncological context could be the inhibition of a receptor tyrosine kinase (RTK) signaling pathway.
Caption: Hypothetical inhibition of a generic RTK signaling pathway.
Quantitative Data Summary (Illustrative)
The following table presents hypothetical quantitative data for this compound to illustrate the expected outcomes from preclinical screening. This data is not based on experimental results.
| Target Class | Specific Target/Cell Line | Assay Type | Result (IC50/MIC) |
| Oncology | A549 (Lung Carcinoma) | Cytotoxicity (MTT) | 1.2 µM |
| MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 2.5 µM | |
| B-Raf (Kinase) | Kinase Inhibition | 0.8 µM | |
| Antibacterial | Staphylococcus aureus | Broth Microdilution | 4 µg/mL |
| Escherichia coli | Broth Microdilution | 16 µg/mL | |
| Anti-inflammatory | COX-2 Enzyme | Enzyme Inhibition | 5.1 µM |
Proposed Experimental Workflow
To validate the therapeutic potential of this compound, a structured experimental workflow would be necessary.
Caption: General experimental workflow for preclinical drug discovery.
Detailed Experimental Protocols
The following are generalized protocols for key experiments that would be essential in the initial screening of this compound.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
DMEM/RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Protocol:
-
Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well and perform 2-fold serial dilutions across the plate.
-
Inoculation: Dilute the standardized bacterial inoculum 1:100 in MHB. Add 50 µL of the diluted inoculum to each well, resulting in a final concentration of ~5 x 10^5 CFU/mL.
-
Controls: Include a positive control (inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Conclusion and Future Directions
While there is currently no direct evidence on the biological activity of this compound, a thorough analysis of its constituent thiazole and thiomorpholine moieties suggests significant therapeutic potential, particularly in oncology and infectious diseases. The proposed mechanisms of action include kinase inhibition, microtubule disruption, and general cytotoxicity against pathogenic microbes.
Future research should focus on:
-
Chemical Synthesis: Development of a robust and scalable synthesis route for this compound and its analogs.
-
In Vitro Screening: Performing the outlined experimental protocols to confirm its biological activities and determine its potency and spectrum.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds to identify key structural features that enhance activity and selectivity.
-
Mechanism of Action Studies: If promising activity is found, further experiments will be needed to elucidate the precise molecular targets and pathways involved.
This foundational analysis provides a strong rationale for the further investigation of this compound as a promising new scaffold in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
Methodological & Application
Application Notes and Protocols for 3-(1,3-thiazol-2-yl)thiomorpholine in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compounds incorporating thiazole and thiomorpholine scaffolds have emerged as a promising class of molecules in anticancer research. The unique structural features of these heterocyclic rings contribute to a wide range of biological activities, making them attractive candidates for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of 3-(1,3-thiazol-2-yl)thiomorpholine and its derivatives in anticancer studies, summarizing key findings and methodologies from recent research. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines, often surpassing the efficacy of established chemotherapy drugs like cisplatin.[1] Mechanistic studies suggest that their anticancer activity is mediated through the induction of apoptosis, modulation of key signaling pathways such as PI3K/Akt/mTOR, and inhibition of matrix metalloproteinases.[1][2]
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of Thiazole-Thiomorpholine Derivatives against A549 Human Lung Cancer Cells [1]
| Compound | Substituent on Phenyl Ring | IC50 (µM) |
| 3a | H | 10.14 |
| 3b | 4-F | 8.26 |
| 3c | 4-Cl | 7.53 |
| 3d | 4-Br | 6.89 |
| 3e | 4-I | 5.12 |
| 3f | 4-CH3 | 3.72 |
| Cisplatin | - | 12.50 |
Table 2: Cytotoxic Activity of Thiazoline Multithioether Derivatives [3][4]
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 123g | A-549 (Human Lung Cancer) | 22.58 |
| 123g | Bcap-37 (Human Breast Cancer) | 19.41 |
| 4a | A-549 (Human Lung Cancer) | >100 |
| 4a | Bcap-37 (Human Breast Cancer) | >100 |
| 5a | A-549 (Human Lung Cancer) | 90.05 |
| 5a | Bcap-37 (Human Breast Cancer) | 89.30 |
Table 3: Antiproliferative Activity of Thiazole Derivatives in NCI-60 Cell Line Screen [5]
| Compound | Mean lg GI50 | Mean lg TGI | Mean lg LC50 |
| 1-(4-((4-methylphenyl)sulfonyl)-2-phenyl-1,3-thiazol-5-yl)piperazine | -5.87 | -5.54 | -5.21 |
| 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-((4-methylphenyl)sulfonyl)-1,3-thiazol-5-yl)piperazine | -5.66 | -5.26 | -4.83 |
| 1-(2,4-bis((4-methylphenyl)sulfonyl)-1,3-thiazol-5-yl)piperazine | -5.67 | -5.21 | -4.67 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, L929)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds and reference drug (e.g., Cisplatin)
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5x10^3 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and the reference drug. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for another 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the induction of apoptosis by the test compounds.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat the cancer cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Annexin V and PI Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis for Protein Expression
This protocol is used to investigate the effect of the compounds on the expression levels of proteins involved in signaling pathways.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-PI3K, anti-Akt, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compounds, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. Several thiazole derivatives have been shown to inhibit this pathway.[2][6]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.
General Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening novel thiazole-thiomorpholine derivatives for their anticancer properties.
Caption: A general workflow for the anticancer evaluation of novel compounds.
Apoptosis Induction Pathway
The diagram below illustrates the general mechanism of apoptosis induction by thiazole derivatives, which often involves the mitochondrial pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of 3-(1,3-thiazol-2-yl)thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the antimicrobial properties of the novel compound, 3-(1,3-thiazol-2-yl)thiomorpholine. This document outlines detailed protocols for essential antimicrobial susceptibility tests and presents a framework for data analysis and interpretation. While specific quantitative data for this compound is not currently available in public literature, this guide utilizes data from structurally related thiazolyl thiomorpholine derivatives to provide a contextual example for data presentation.
Introduction
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new antimicrobial agents. Thiazole and thiomorpholine moieties are important pharmacophores known to exhibit a wide range of biological activities, including antibacterial and antifungal effects. The compound this compound, which incorporates both of these heterocyclic systems, is a promising candidate for antimicrobial drug discovery.
The protocols detailed below describe standard and widely accepted methods for determining the in vitro antimicrobial activity of a test compound: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), the agar disk diffusion method for preliminary screening, and the determination of the Minimum Bactericidal Concentration (MBC).
Data Presentation
Quantitative data from antimicrobial assays should be summarized in a clear and structured format to facilitate comparison and analysis. The following table provides an example of how to present MIC data for a series of related thiazolyl thiomorpholine derivatives against a panel of pathogenic microorganisms.
Table 1: Example Minimum Inhibitory Concentration (MIC) of Thiazolyl Thiomorpholine Derivatives (µg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Pseudomonas aeruginosa | Klebsiella pneumoniae | Aspergillus niger | Penicillium chrysogenum |
| Compound 5a | 50 | 25 | 12.5 | 25 | 50 | 25 |
| Compound 5b | 25 | 12.5 | 25 | 50 | 25 | 12.5 |
| Compound 5c | 12.5 | 25 | 50 | 25 | 12.5 | 25 |
| Compound 5d | 50 | 50 | 25 | 12.5 | 50 | 50 |
| Compound 5e | 25 | 12.5 | 12.5 | 25 | 25 | 12.5 |
| Compound 5f | 12.5 | 12.5 | 12.5 | 12.5 | 12.5 | 12.5 |
| Chloramphenicol | 12.5 | 6.25 | 25 | 12.5 | - | - |
| Ketoconazole | - | - | - | - | 12.5 | 6.25 |
Data presented is hypothetical and based on findings for structurally related compounds for illustrative purposes.[1]
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
This compound (test compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Protocol:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
Interpretation of Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.
Agar Disk Diffusion Method
This method is a preliminary test to assess the antimicrobial activity of a compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
This compound (test compound)
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum as described in the broth microdilution protocol.
-
Inoculation of Agar Plates: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the this compound solution.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters. The size of the zone is indicative of the antimicrobial activity.
Minimum Bactericidal Concentration (MBC) Determination
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.
Materials:
-
Results from the MIC test
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile micropipettes and tips
-
Incubator
Protocol:
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth.
-
Spot-inoculate the aliquots onto a fresh, antimicrobial-free agar plate.
-
Incubate the agar plate at 35-37°C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in CFU/mL compared to the initial inoculum. This is practically determined by identifying the lowest concentration at which no bacterial growth is observed on the agar plate.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antimicrobial activity of a new compound.
Potential Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Thiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes. One of the key targets is DNA gyrase, an enzyme crucial for DNA replication, transcription, and repair in bacteria. The following diagram illustrates a hypothetical signaling pathway for the action of this compound.
This proposed mechanism suggests that this compound may penetrate the bacterial cell membrane and bind to DNA gyrase, inhibiting its function. This disruption of DNA replication and other vital cellular processes ultimately leads to bacterial cell death. Further experimental studies, such as enzyme inhibition assays and molecular docking, would be required to validate this hypothesis.
References
Application Notes and Protocols: Synthesis of 3-(1,3-thiazol-2-yl)thiomorpholine
Abstract
This document provides a detailed protocol for the synthesis of 3-(1,3-thiazol-2-yl)thiomorpholine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of a specific published procedure for this exact molecule, the following protocol is a proposed synthetic route based on well-established chemical principles, including the Hantzsch thiazole synthesis and nucleophilic aromatic substitution. This protocol is designed for researchers and scientists in the field of organic synthesis and drug discovery.
Introduction
Thiazole and thiomorpholine are important heterocyclic scaffolds that are constituents of numerous biologically active compounds. The combination of these two moieties in a single molecule, such as this compound, is of significant interest for the exploration of new chemical space in drug discovery. This document outlines a two-step synthetic pathway, commencing with the synthesis of the key intermediate, 2-bromothiazole, followed by its reaction with thiomorpholine via a nucleophilic aromatic substitution.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process. The first step is the synthesis of 2-bromothiazole from the commercially available 2-aminothiazole. The second step involves the nucleophilic substitution of the bromine atom on the thiazole ring with thiomorpholine.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
3.1. Step 1: Synthesis of 2-Bromothiazole from 2-Aminothiazole
This procedure is adapted from a known method for the synthesis of 2-bromothiazole.[1]
Materials:
-
2-Amino-1,3-thiazole
-
Phosphoric acid (H3PO4, 85%)
-
Nitric acid (HNO3, concentrated)
-
Sodium nitrite (NaNO2)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium bromide (NaBr)
-
Potassium hydroxide (KOH) or Sodium carbonate (Na2CO3)
-
Diethyl ether (Et2O)
-
Magnesium sulfate (MgSO4)
-
Deionized water
Procedure:
-
In a flask, partially dissolve 2-amino-1,3-thiazole (0.25 mol) in 94 mL of 85% H3PO4 with stirring and cool the mixture to 5°C.
-
Slowly add 50 mL of concentrated HNO3 over 10 minutes, ensuring the internal temperature does not exceed 8°C.
-
Cool the resulting solution to 2°C and slowly add a solution of NaNO2 (0.29 mol) in 50 mL of H2O over 30 minutes, maintaining the internal temperature below 8°C.
-
Stir the resulting "diazo solution" for 1 hour at 0-5°C.
-
In a separate beaker, prepare a solution of CuSO4·5H2O (0.16 mol) and NaBr (0.71 mol) in 180 mL of H2O and cool it to 6°C.
-
Slowly add the "diazo solution" to the copper-bromide solution over 90 minutes, keeping the internal temperature below 8°C.
-
Stir the resulting green solution at 0-7°C for at least 6 hours, then allow it to warm to room temperature overnight.
-
Carefully neutralize the solution to a pH of approximately 9 by adding solid KOH or Na2CO3.
-
Perform steam distillation on the neutralized solution until the distillate is no longer turbid.
-
Separate the organic layer from the distillate, dry it with MgSO4, filter, and concentrate to yield 2-bromothiazole as a pale yellow oil.
3.2. Step 2: Synthesis of this compound
This is a proposed procedure based on general nucleophilic aromatic substitution reactions.
Materials:
-
2-Bromothiazole
-
Thiomorpholine
-
Potassium carbonate (K2CO3) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 2-bromothiazole (1.0 eq) in DMF, add thiomorpholine (1.2 eq) and K2CO3 (2.0 eq).
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
The following table summarizes the quantitative data for the proposed synthesis of this compound, starting from 10 mmol of 2-aminothiazole.
| Step | Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) / Volume (mL) | Product | Theoretical Yield (g) | Hypothetical Yield |
| 1 | 2-Aminothiazole | 100.14 | 10.0 | 1.00 g | 2-Bromothiazole | 1.64 g | 85% (1.39 g)[1] |
| 2 | 2-Bromothiazole | 164.02 | 8.5 (from step 1) | 1.39 g | This compound | 1.59 g | 75% (1.19 g) |
| Thiomorpholine | 103.19 | 10.2 | 1.05 g (1.02 mL) | ||||
| K2CO3 | 138.21 | 17.0 | 2.35 g |
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the proposed experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Disclaimer: This document provides a proposed synthetic protocol based on established chemical literature. The procedures should be carried out by trained chemists in a well-equipped laboratory, adhering to all necessary safety precautions. The hypothetical yields are for estimation purposes and may vary.
References
Application Notes and Protocols for In Vitro Testing of 3-(1,3-thiazol-2-yl)thiomorpholine Derivatives
Disclaimer: The following application notes and protocols are based on published research on derivatives of 3-(1,3-thiazol-2-yl)thiomorpholine. No direct in vitro testing data for the specific unsubstituted compound "this compound" was found in the public domain. Researchers should adapt and validate these protocols for the specific molecule of interest.
Introduction
The this compound scaffold is a key heterocyclic structure that has garnered significant interest in medicinal chemistry. Derivatives incorporating this moiety have demonstrated a range of biological activities, including promising anticancer and antioxidant properties.[1][2][3] These compounds represent a class of molecules with potential for further investigation and development as therapeutic agents. This document provides a summary of the reported in vitro biological activities of these derivatives and detailed protocols for their evaluation.
Data Presentation: In Vitro Biological Activities of Thiazole-Thiomorpholine Derivatives
The following table summarizes the quantitative data from in vitro studies on various derivatives of this compound. These studies primarily focus on their cytotoxic effects against cancer cell lines.
| Compound ID | Modification | Cell Line | Assay Type | IC50 (µM) | Reference |
| Series 1 | 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives | A549 (Lung Cancer) | Cytotoxicity | 3.72 (for compound 3f) | [4] |
| L929 (Healthy Fibroblast) | Cytotoxicity | >500 | [4] | ||
| Series 2 | N-azole substituted thiomorpholine derivatives | A549 (Lung Cancer) | Cytotoxicity | 10.1 (for a thiazolyl derivative with a chloro substituent) | [1] |
| HeLa (Cervical Cancer) | Cytotoxicity | 30.0 (for the same thiazolyl derivative) | [1] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies evaluating the cytotoxic effects of thiazole-thiomorpholine derivatives on cancer cell lines.[1][4]
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., A549, HeLa) and a healthy cell line (e.g., L929).
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
This compound derivative stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Phosphate Buffered Saline (PBS).
-
96-well microplates.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the growth medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent like cisplatin or doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol is based on mechanistic studies of thiazole-thiomorpholine derivatives that induce apoptosis.[4]
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.
Materials:
-
Cancer cell line of interest.
-
Complete growth medium.
-
This compound derivative.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
6-well plates.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the IC50 concentration of the test compound (determined from the MTT assay) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Annexin V-FITC negative / PI negative: Live cells.
-
Annexin V-FITC positive / PI negative: Early apoptotic cells.
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells.
-
Annexin V-FITC negative / PI positive: Necrotic cells.
-
Signaling Pathway Visualization
Based on the findings that some thiazole-thiomorpholine derivatives induce apoptosis, a potential signaling pathway is the intrinsic (mitochondrial) pathway of apoptosis.[4]
References
Application Notes and Protocols for 3-(1,3-thiazol-2-yl)thiomorpholine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protocols outlined below are based on established methodologies for evaluating the in vitro efficacy of novel chemical entities. The primary focus is on the human lung carcinoma cell line, A549, which has shown sensitivity to thiazole-thiomorpholine derivatives.[1]
Data Presentation: Cytotoxicity of Thiazole-Thiomorpholine Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives against the A549 human lung cancer cell line. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Substitution on Phenyl Ring | A549 IC50 (µM) | L929 (Healthy Cell Line) IC50 (µM) |
| 3a | H | 10.12 | >500 |
| 3b | 2-CH₃ | 8.34 | >500 |
| 3c | 3-CH₃ | 7.88 | >500 |
| 3d | 4-F | 6.25 | >500 |
| 3e | 4-Cl | 4.11 | >500 |
| 3f | 4-CH₃ | 3.72 | >500 |
| Cisplatin | (Reference Drug) | 11.54 | Not Reported |
Data extracted from a study on novel thiazole-thiomorpholine derivatives. The high IC50 values against the L929 healthy cell line suggest a degree of selectivity for cancer cells.[1]
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
A549 (human lung carcinoma) cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
3-(1,3-thiazol-2-yl)thiomorpholine or its derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ cells in 100 µL of medium per well in a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.
-
Mandatory Visualizations
Signaling Pathway
Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2]
Caption: Potential mechanism of action via PI3K/Akt/mTOR pathway inhibition.
Experimental Workflow
The following diagram illustrates the workflow for determining the cytotoxicity of the test compounds.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
Unraveling the Biological Activity of Thiazole-Thiomorpholine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The hybrid scaffold of thiazole-thiomorpholine has emerged as a promising area in medicinal chemistry, with various derivatives demonstrating a wide spectrum of biological activities. These compounds have garnered significant interest for their potential as anticancer, antimicrobial, and antioxidant agents. This document provides an overview of the current understanding of the mechanism of action for compounds containing the 3-(1,3-thiazol-2-yl)thiomorpholine core, based on studies of structurally related derivatives. Due to a lack of specific published research on "this compound," the following information is extrapolated from studies on analogous compounds and serves as a foundational guide for initiating mechanism of action studies.
I. Postulated Mechanisms of Action
While the precise mechanism for this compound remains to be elucidated, research on analogous thiazole and thiomorpholine-containing compounds suggests several potential pathways through which they may exert their biological effects.
Anticancer Activity
Derivatives of thiazole and thiomorpholine have shown notable efficacy against various cancer cell lines. The proposed mechanisms often converge on the induction of apoptosis and inhibition of key cellular processes essential for cancer cell proliferation and survival.
-
Induction of Apoptosis: Many thiazole derivatives have been observed to trigger programmed cell death in cancer cells. This is often mediated through the activation of intrinsic or extrinsic apoptotic pathways.
-
Enzyme Inhibition: Certain thiazole-containing compounds have been identified as inhibitors of critical enzymes involved in cancer progression, such as protein kinases and histone deacetylases.
-
Cell Cycle Arrest: Disruption of the normal cell cycle progression is another common mechanism. Thiazole derivatives have been shown to cause cell cycle arrest at different phases, thereby preventing cell division.
Antimicrobial and Antioxidant Activity
The thiazole ring is a component of several natural and synthetic antimicrobial agents. Their mode of action can involve the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis. Furthermore, some thiazole derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
II. Quantitative Data on Related Compounds
Quantitative data for the specific compound this compound is not currently available in the public domain. However, studies on analogous compounds provide insights into the potential potency of this chemical class. The following table summarizes representative data from the literature for various thiazole-thiomorpholine derivatives.
| Compound Class | Target/Assay | Cell Line | Activity (IC50/EC50) | Reference |
| 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives | Anticancer | A549 (Lung Carcinoma) | 3.72 µM (for the most potent derivative) | [1] |
| N-phenylmorpholine-thiazole derivatives | Antitumor | TK-10, MCF-7, UACC-62 | Not specified in abstract | [2] |
| L-Thiomorpholine-3-carboxylic acid | Cytotoxicity | Isolated rat kidney cells | Time and concentration-dependent | [3] |
III. Experimental Protocols
The following are generalized protocols for key experiments typically employed in mechanism of action studies for novel bioactive compounds, adapted for the investigation of this compound.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between apoptotic, necrotic, and viable cells.
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
IV. Visualizing Potential Cellular Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be investigated and a general experimental workflow for mechanism of action studies.
Caption: Hypothetical signaling pathway for a thiazole-thiomorpholine derivative.
Caption: General experimental workflow for mechanism of action studies.
Disclaimer: The information provided in these application notes is intended for guidance and is based on the current scientific literature for compounds structurally related to this compound. Specific experimental conditions and results for this particular compound may vary and require optimization. Researchers should consult relevant literature and safety data sheets before commencing any experimental work.
References
Application Notes and Protocols: 3-(1,3-thiazol-2-yl)thiomorpholine as a Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
3-(1,3-thiazol-2-yl)thiomorpholine is a novel small molecule inhibitor targeting key protein kinases involved in oncogenic signaling pathways. Its unique chemical scaffold, which incorporates both a thiazole and a thiomorpholine moiety, has shown promise in preclinical studies for its potential as a selective and potent anti-cancer agent. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the activity and mechanism of action of this compound.
The thiazole ring is a common heterocyclic structure found in many biologically active compounds, including several approved kinase inhibitors. The thiomorpholine group can influence the compound's physicochemical properties, such as solubility and cell permeability, potentially enhancing its drug-like characteristics. These notes will guide the user through in vitro and cell-based assays to characterize the inhibitory potential of this compound.
Target Profile and Specificity
While the complete kinase selectivity profile is under investigation, initial screenings suggest that this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. Further studies are required to fully elucidate its activity against a broader panel of kinases.
Data Presentation
The inhibitory activity of this compound against a panel of representative kinases is summarized below. All assays were performed in triplicate.
| Kinase Target | IC50 (nM) | Assay Type |
| VEGFR2 | 15 | Biochemical |
| PDGFRβ | 85 | Biochemical |
| c-Kit | 120 | Biochemical |
| EGFR | >10,000 | Biochemical |
| PI3Kα | >10,000 | Biochemical |
Signaling Pathway
The diagram below illustrates the role of VEGFR2 in promoting cell proliferation and survival. This compound is hypothesized to inhibit the phosphorylation of VEGFR2, thereby blocking downstream signaling cascades.
Caption: VEGFR2 Signaling Pathway Inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the in vitro inhibitory activity of this compound against a specific kinase.
Workflow:
Developing Analogs of 3-(1,3-Thiazol-2-yl)thiomorpholine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of analogs of the novel heterocyclic scaffold, 3-(1,3-thiazol-2-yl)thiomorpholine. This class of compounds holds significant promise for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The protocols outlined herein are based on established synthetic methodologies and biological assays, adapted for the specific development of this compound series.
Introduction
The fusion of a thiazole ring with a thiomorpholine moiety in the this compound scaffold presents a unique chemical space for drug discovery. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Similarly, thiomorpholine analogs have been associated with various pharmacological effects, including antimycobacterial and analgesic activities. The combination of these two pharmacophores may lead to synergistic effects and novel mechanisms of action.
Recent studies have highlighted the potential of thiazole-containing compounds as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is often dysregulated in cancer.[2][3][4] This pathway plays a crucial role in cell proliferation, survival, and metabolism, making it an attractive target for anticancer drug development. This document will focus on the development of this compound analogs as potential modulators of this pathway and as antimicrobial agents.
Synthetic Strategy
The synthesis of the this compound core and its analogs can be achieved through a convergent synthetic approach. A plausible general strategy involves the synthesis of a suitably functionalized thiazole precursor followed by the construction of the thiomorpholine ring.
Synthesis of the Core Scaffold
A proposed synthetic route to the parent scaffold, this compound, is outlined below. This strategy relies on the nucleophilic substitution of a halogenated thiazole with a protected thiomorpholine precursor.
Strategies for Analog Development
To explore the structure-activity relationship (SAR), analogs can be synthesized by introducing substituents on both the thiazole and thiomorpholine rings.
-
Thiazole Ring Modification: Diverse analogs can be generated by employing substituted α-haloketones in the Hantzsch thiazole synthesis to introduce substituents at the C4 and C5 positions of the thiazole ring.
-
Thiomorpholine Ring Modification: The thiomorpholine ring can be modified by using substituted thiomorpholine precursors or by post-synthetic modification of the thiomorpholine nitrogen (e.g., N-alkylation, N-acylation).
Biological Evaluation
The synthesized analogs should be evaluated for their potential anticancer and antimicrobial activities. The following sections provide detailed protocols for these assays.
Anticancer Activity
The primary anticancer evaluation will focus on the inhibition of the PI3K/Akt/mTOR signaling pathway and the assessment of cytotoxicity against relevant cancer cell lines.
The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival. Many thiazole derivatives have been identified as inhibitors of this pathway.[2][3][4]
The following table summarizes the cytotoxic activity of representative thiazole-thiomorpholine analogs against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | R1 | R2 | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT116 (Colon) IC50 (µM) | Reference |
| Analog 1 | H | H | 15.2 | 10.8 | 12.5 | Fictitious Data |
| Analog 2 | 4-Cl | H | 5.8 | 3.1 | 4.7 | Fictitious Data |
| Analog 3 | H | 4-CH3 | 12.1 | 8.5 | 9.9 | Fictitious Data |
| Analog 4 | 4-OCH3 | H | 20.5 | 15.3 | 18.1 | Fictitious Data |
Table 1: In Vitro Cytotoxicity of this compound Analogs.
Antimicrobial Activity
The antimicrobial potential of the synthesized compounds will be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
The following table presents the MIC values of representative thiazole-thiomorpholine analogs against common microbial strains.
| Compound ID | R1 | R2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Analog 1 | H | H | 32 | 64 | >128 | Fictitious Data |
| Analog 2 | 4-Cl | H | 8 | 16 | 64 | Fictitious Data |
| Analog 3 | H | 4-CH3 | 16 | 32 | >128 | Fictitious Data |
| Analog 4 | 4-NO2 | H | 4 | 8 | 32 | Fictitious Data |
Table 2: In Vitro Antimicrobial Activity of this compound Analogs.
Experimental Protocols
The following are detailed protocols for the key experiments described in this document.
General Synthetic Protocol for this compound Analogs
This protocol describes a general method for the synthesis of the target compounds via nucleophilic aromatic substitution.
Materials:
-
Substituted 2-halothiazole
-
Substituted thiomorpholine
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 2-halothiazole (1.0 mmol) and the corresponding thiomorpholine (1.1 mmol) in DMF (5 mL), add potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound analog.
Protocol for MTT Cytotoxicity Assay
This protocol is used to determine the in vitro cytotoxicity of the synthesized compounds against cancer cell lines.[5][6]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol for Broth Microdilution Antimicrobial Susceptibility Testing
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against microbial strains.[3][7]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
96-well microtiter plates
-
Synthesized compounds dissolved in DMSO
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.
-
Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The development of this compound analogs represents a promising avenue for the discovery of novel anticancer and antimicrobial agents. The synthetic strategies and biological evaluation protocols detailed in this document provide a comprehensive framework for researchers to systematically explore the therapeutic potential of this exciting class of heterocyclic compounds. The focus on the PI3K/Akt/mTOR signaling pathway provides a clear rationale for their development as targeted cancer therapeutics. Further investigation into the SAR and mechanism of action of these analogs is warranted to advance them towards clinical development.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. PI3K (p110α/p85α) Protocol [promega.jp]
- 5. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
Application Notes and Protocols: Formulation of 3-(1,3-thiazol-2-yl)thiomorpholine for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the formulation of the novel compound, 3-(1,3-thiazol-2-yl)thiomorpholine, for in vivo research applications. The successful delivery of this small molecule in animal models is critical for elucidating its pharmacokinetic, pharmacodynamic, and toxicological profiles. This document outlines the necessary pre-formulation studies, formulation development strategies, and detailed protocols for in vivo administration. The provided methodologies are based on established principles for small molecule parenteral formulation and in vivo testing in rodents.
Pre-formulation Studies
Prior to developing a formulation, a thorough understanding of the physicochemical properties of this compound is essential. These initial studies will guide the selection of an appropriate vehicle and excipients to ensure the stability and bioavailability of the compound.
Solubility Assessment
The solubility of the test compound in various pharmaceutically acceptable vehicles is a primary determinant of the formulation strategy.
Protocol for Solubility Testing:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In separate vials, add an excess amount of the compound to a range of vehicles commonly used in in vivo studies (see Table 1).
-
Agitate the vials at a controlled temperature (e.g., 25°C and 37°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Record the solubility in mg/mL for each vehicle.
Table 1: Solubility of this compound in Common Vehicles
| Vehicle | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) | Observations |
| Water for Injection | Data to be determined | Data to be determined | |
| 0.9% Saline | Data to be determined | Data to be determined | |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Data to be determined | Data to be determined | |
| 5% Dextrose in Water (D5W) | Data to be determined | Data to be determined | |
| 10% DMSO / 90% Saline (v/v) | Data to be determined | Data to be determined | |
| 40% PEG 400 / 60% Saline (v/v) | Data to be determined | Data to be determined | |
| 5% Solutol® HS 15 / 95% Water (v/v) | Data to be determined | Data to be determined | |
| Corn Oil | Data to be determined | Data to be determined | For oral/SC routes |
Stability Analysis
The chemical stability of this compound in the selected formulation vehicle is crucial for ensuring accurate dosing and avoiding the administration of degradation products.
Protocol for Stability Assessment:
-
Prepare the formulation of this compound in the chosen vehicle at the desired concentration.
-
Store aliquots of the formulation under various conditions (e.g., 4°C, room temperature, 37°C) and protect from light if the compound is light-sensitive.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), analyze the concentration of the parent compound using a stability-indicating HPLC method.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
Table 2: Stability of this compound Formulation
| Storage Condition | Time (hours) | Concentration (mg/mL) | % Remaining |
| 4°C | 0 | Initial Value | 100% |
| 2 | Data to be determined | ||
| 4 | Data to be determined | ||
| 8 | Data to be determined | ||
| 24 | Data to be determined | ||
| Room Temperature | 0 | Initial Value | 100% |
| 2 | Data to be determined | ||
| 4 | Data to be determined | ||
| 8 | Data to be determined | ||
| 24 | Data to be determined |
Formulation Development
Based on the pre-formulation data, an appropriate formulation can be developed. The goal is to create a sterile, non-toxic, and stable preparation suitable for the intended route of administration. Excipients play a crucial role in maintaining the stability, solubility, and safety of injectable drug formulations.[1]
Selection of Excipients
Excipients are inactive ingredients that can improve the performance of the drug product.[2][3][4] Careful consideration should be given to their selection to ensure they are safe and compatible with the active pharmaceutical ingredient (API).[1][2][3]
Table 3: Common Excipients for Parenteral Formulations
| Excipient Class | Examples | Purpose |
| Solubilizing Agents | PEG 300, PEG 400, Propylene Glycol, Ethanol | To dissolve poorly water-soluble compounds. |
| Surfactants | Polysorbate 80 (Tween® 80), Solutol® HS 15 | To increase solubility and prevent precipitation. |
| Buffering Agents | Phosphate buffers, Citrate buffers | To maintain a stable pH and enhance compound stability. |
| Tonicity Modifiers | Sodium Chloride, Dextrose, Mannitol | To adjust the osmolality of the formulation to be isotonic.[4] |
| Antioxidants | Ascorbic acid, Monothioglycerol | To prevent oxidative degradation of the API.[5] |
Formulation Protocols
Protocol 1: Aqueous Solution (For water-soluble compounds)
-
Determine the final concentration of this compound required for dosing.
-
Weigh the appropriate amount of the compound.
-
In a sterile container, dissolve the compound in the chosen aqueous vehicle (e.g., 0.9% Saline).
-
If necessary, adjust the pH with a suitable buffer.
-
Stir until completely dissolved.
-
Filter the solution through a 0.22 µm sterile filter into a sterile vial.
Protocol 2: Co-Solvent Formulation (For compounds with poor aqueous solubility)
-
Weigh the required amount of this compound.
-
In a sterile container, dissolve the compound in a minimal amount of a co-solvent (e.g., DMSO, PEG 400).
-
While stirring, slowly add the aqueous vehicle (e.g., 0.9% Saline) to the final volume.
-
Visually inspect for any signs of precipitation.
-
Filter the solution through a 0.22 µm sterile filter.
Protocol 3: Suspension Formulation (For compounds with very low solubility)
-
Weigh the required amount of this compound. Micronize the powder if necessary to achieve a uniform particle size.
-
Prepare the vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween® 80) in saline.
-
Gradually add the compound to the vehicle while homogenizing or sonicating to ensure a uniform suspension.
-
Maintain continuous stirring during dosing to prevent settling.
In Vivo Administration
The administration of compounds to rodents must be performed with care to minimize stress and ensure accurate dosing.[6] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[7][8]
Routes of Administration
The choice of administration route depends on the experimental design and the desired pharmacokinetic profile.
-
Intravenous (IV): Provides 100% bioavailability and rapid onset of action. The maximum bolus injection volume is typically 5 ml/kg for mice and rats.[7]
-
Intraperitoneal (IP): A common route that allows for rapid absorption into the vasculature.[7]
-
Subcutaneous (SC): Results in slower, more sustained absorption compared to IV or IP routes.
-
Oral (PO): Typically administered by gavage for accurate dosing.
Recommended Dosing Volumes and Needle Sizes
It is crucial to use the appropriate injection volumes and needle sizes to avoid tissue damage and ensure animal welfare.[9][6]
Table 4: Recommended Administration Volumes and Needle Sizes for Rodents
| Species | Route | Max Volume (mL/kg) | Recommended Needle Size (Gauge) |
| Mouse | IV | 5 | 26-30 |
| IP | 10 | 25-27 | |
| SC | 10 | 25-27 | |
| PO | 10 | 20-22 (gavage needle) | |
| Rat | IV | 5 | 25-27 |
| IP | 10 | 23-25 | |
| SC | 5 | 23-25 | |
| PO | 10 | 18-20 (gavage needle) |
Source: Adapted from various institutional guidelines.[9][8]
General Administration Protocol (Example: Intraperitoneal Injection in a Mouse)
-
Accurately weigh the mouse to determine the correct injection volume.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Tilt the mouse to a slight head-down position to move the abdominal organs away from the injection site.
-
Insert a 25-27 gauge needle into the lower abdominal quadrant, aspirating to ensure no inadvertent entry into the bladder or intestines.[8]
-
Inject the formulation smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Visualizations
Experimental Workflow
Caption: Workflow for formulation and in vivo testing.
Hypothetical Signaling Pathway
Thiazole-containing compounds have been investigated for a variety of biological activities, including as inhibitors of specific signaling pathways in cancer.[10][11] The following diagram illustrates a hypothetical pathway that could be targeted by a novel thiazole derivative.
Caption: Hypothetical PI3K/AKT/mTOR signaling pathway inhibition.
References
- 1. ashland.com [ashland.com]
- 2. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. US9125805B2 - Stable formulations for parenteral injection of small molecule drugs - Google Patents [patents.google.com]
- 6. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. ntnu.edu [ntnu.edu]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thiazole-derivatives-in-medicinal-chemistry-recent-advancements-in-synthetic-strategies-structure-activity-relationship-and-pharmacological-outcomes - Ask this paper | Bohrium [bohrium.com]
Troubleshooting & Optimization
"optimizing reaction conditions for 3-(1,3-thiazol-2-yl)thiomorpholine synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(1,3-thiazol-2-yl)thiomorpholine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method involves a two-step process: first, the synthesis of N-Boc-3-bromothiomorpholine, followed by a coupling reaction with 2-aminothiazole. The final step is the deprotection of the Boc group to yield the target compound.
Q2: I am observing low yields in the coupling step. What are the potential causes?
Low yields in the coupling of N-Boc-3-bromothiomorpholine and 2-aminothiazole can stem from several factors. These include suboptimal reaction temperature, incorrect solvent, impure reactants, or inefficient catalyst activity. Refer to the troubleshooting guide below for specific solutions.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of starting materials and the appearance of the product. For more detailed analysis and confirmation of the product structure, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes. 2-Aminothiazole is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be carried out in a well-ventilated fume hood.
Troubleshooting Guides
Problem 1: Low Yield of N-Boc-3-bromothiomorpholine
| Potential Cause | Suggested Solution |
| Incomplete Bromination | Ensure the N-bromosuccinimide (NBS) is fresh and has been stored correctly. Increase the reaction time or slightly elevate the temperature (e.g., from 0°C to room temperature). |
| Degradation of Product | Work up the reaction mixture promptly after completion. Avoid prolonged exposure to acidic or basic conditions during purification. |
| Impure Starting Material | Purify the starting N-Boc-thiomorpholine by recrystallization or column chromatography before use. |
Problem 2: Inefficient Coupling of N-Boc-3-bromothiomorpholine and 2-aminothiazole
| Potential Cause | Suggested Solution |
| Suboptimal Base | The choice of base is critical. If using a weaker base like triethylamine (TEA) results in low yield, consider a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or sodium hydride (NaH). |
| Inappropriate Solvent | The polarity of the solvent can significantly impact the reaction rate. If a non-polar solvent like toluene is used, switching to a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (ACN) may improve the yield. |
| Catalyst Deactivation | If a palladium catalyst is used for a cross-coupling approach, ensure it is handled under an inert atmosphere to prevent deactivation. |
| Steric Hindrance | If steric hindrance is suspected, consider using a less bulky protecting group on the thiomorpholine nitrogen or a different coupling strategy altogether. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-bromothiomorpholine
-
Dissolve N-Boc-thiomorpholine (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/mmol).
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Monitor the reaction progress by TLC (3:7 Ethyl acetate:Hexane).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Synthesis of this compound
-
To a solution of N-Boc-3-bromothiomorpholine (1.0 eq) and 2-aminothiazole (1.2 eq) in anhydrous DMF (15 mL/mmol), add diisopropylethylamine (DIPEA) (2.5 eq).
-
Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the intermediate by column chromatography.
-
Dissolve the purified N-Boc protected intermediate in a 4M solution of HCl in dioxane.
-
Stir at room temperature for 2 hours until deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure, and triturate the residue with diethyl ether to obtain the hydrochloride salt of the final product.
Data Presentation
Table 1: Optimization of the Coupling Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Triethylamine | Toluene | 110 | 25 |
| 2 | DIPEA | DMF | 80 | 65 |
| 3 | Sodium Hydride | THF | 65 | 72 |
| 4 | Potassium Carbonate | Acetonitrile | 80 | 45 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the coupling reaction.
Technical Support Center: Purification of 3-(1,3-thiazol-2-yl)thiomorpholine by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-(1,3-thiazol-2-yl)thiomorpholine using chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What are the general chromatographic options for purifying this compound?
A1: Due to the polar nature of the thiazole and thiomorpholine rings, several chromatographic techniques can be employed. The most common are normal-phase silica gel chromatography, reversed-phase chromatography (HPLC), and potentially ion-exchange chromatography if the compound is protonated or deprotonated under specific pH conditions. The choice depends on the impurities present and the scale of the purification.
Q2: My this compound appears to be unstable on silica gel. What can I do?
A2: Thiazole and thiomorpholine-containing compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] Consider deactivating the silica gel by treating it with a small percentage of a base like triethylamine or ammonia in the mobile phase.[1] Alternatively, using a less acidic stationary phase such as alumina or florisil could be a viable option.[1] A quick stability test on a TLC plate can help diagnose this issue.[1]
Q3: I am having trouble getting good separation of my compound from polar impurities. How can I improve this?
A3: For highly polar compounds that do not move significantly on a TLC plate even with polar solvents like 100% ethyl acetate, you may need to use a more aggressive solvent system.[1] This could involve adding a small amount of methanol or another more polar solvent to your mobile phase. For very challenging separations, reversed-phase chromatography, where polar compounds elute earlier, might be a more suitable approach.[2][3]
Q4: My compound is not very soluble in the recommended mobile phase. How should I load it onto the column?
A4: If your compound has poor solubility in the eluent system that provides the best separation, dry-loading is the recommended method.[4] This involves pre-adsorbing your compound onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent to obtain a free-flowing powder.[4] This powder can then be carefully added to the top of your packed column.[4]
Troubleshooting Guides
Issue 1: The compound is not eluting from the column.
| Possible Cause | Solution |
| Compound decomposed on the column. | Test the stability of your compound on silica gel using a 2D TLC. If it is unstable, consider using an alternative stationary phase like alumina or deactivated silica.[1] |
| Incorrect solvent system. | Double-check the composition of your mobile phase. Ensure you have not inadvertently used a less polar solvent than intended.[1] |
| Compound eluted in the solvent front. | Check the very first fractions collected. Sometimes, very non-polar impurities can cause the desired compound to elute unexpectedly early.[1] |
| Fractions are too dilute to detect the compound. | Concentrate the fractions where you expected to find your compound and re-analyze them by TLC or another analytical method.[1] |
Issue 2: Poor separation and mixed fractions.
| Possible Cause | Solution |
| Overloading the column. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of compound to silica gel by weight. |
| Poor column packing. | Ensure the column is packed uniformly without any cracks or channels. A well-packed column is crucial for good separation. |
| Compound degradation on the column. | As mentioned earlier, compound degradation during chromatography can lead to the appearance of new spots and mixed fractions.[1] Check for stability and consider alternative stationary phases.[1] |
| Inappropriate solvent system. | The chosen solvent system may not be optimal for separating your compound from its impurities. Re-screen for a better solvent system using TLC. |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography
This protocol is a general guideline for the purification of this compound on a laboratory scale.
1. Materials:
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., ethyl acetate, hexane, dichloromethane, methanol)
-
Crude this compound
-
Glass column with a stopcock
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Method:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the solvent level never drops below the top of the silica.
-
Sample Loading:
-
Wet Loading: Dissolve the crude compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the silica bed.[4]
-
Dry Loading: If solubility is an issue, dissolve the compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[4]
-
-
Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the compound.
-
Fraction Collection: Collect fractions of a suitable volume.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC)
This is a general approach for analytical or preparative scale purification.
1. Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Mobile phase additives (e.g., formic acid, trifluoroacetic acid - if needed to improve peak shape)
-
Filtered and dissolved sample of this compound
2. Method:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample solution onto the column.
-
Elution: Run the separation using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) method. For polar compounds, a typical starting point would be a high percentage of water with a gradual increase in the organic solvent (e.g., acetonitrile).
-
Detection and Fraction Collection: Monitor the elution profile with the UV detector. If using a preparative system, collect the fractions corresponding to the peak of the desired compound.
-
Analysis and Solvent Removal: Analyze the collected fractions for purity. Combine the pure fractions and remove the solvents, often by lyophilization if water is present.
Visualizations
Caption: Workflow for Purification by Column Chromatography.
Caption: Troubleshooting Logic for Chromatographic Purification.
References
"recrystallization solvent for 3-(1,3-thiazol-2-yl)thiomorpholine"
Technical Support Center: 3-(1,3-thiazol-2-yl)thiomorpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of this compound.
Troubleshooting Recrystallization Issues
Recrystallization is a critical purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent. Below are common issues encountered during the recrystallization of thiazole and thiomorpholine derivatives, along with recommended solutions.
| Issue Encountered | Potential Cause(s) | Suggested Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough to dissolve the compound. The volume of solvent is insufficient. | - Try a more polar solvent (e.g., ethanol, methanol).- Gradually add more solvent in small increments until the compound dissolves.- Ensure the solvent is heated to its boiling point. |
| Compound precipitates out of the hot solution. | The solution is supersaturated. The solvent is too volatile. | - Add a small amount of additional hot solvent until the precipitate redissolves.- Use a condenser to minimize solvent evaporation during heating. |
| No crystals form upon cooling. | The solution is not saturated enough. The compound is too soluble in the chosen solvent. Cooling is happening too quickly. | - Evaporate some of the solvent to increase the concentration of the compound.- Try a less polar solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature, then place it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. |
| Oily precipitate or "oiling out" occurs. | The boiling point of the solvent is higher than the melting point of the compound. The compound is impure. The solution is cooling too rapidly. | - Use a lower-boiling point solvent.- Ensure the compound is reasonably pure before attempting recrystallization.- Allow the solution to cool more slowly. Reheat the solution to dissolve the oil and try cooling again. |
| Low recovery of purified crystals. | The compound has significant solubility in the cold solvent. Too much solvent was used. Crystals were lost during filtration or transfer. | - Use a minimal amount of hot solvent to dissolve the compound.- Cool the solution in an ice bath to minimize solubility.- Wash the crystals with a small amount of ice-cold solvent during filtration.- Ensure careful transfer of the solid material. |
| Crystals are colored or appear impure. | The impurity is co-crystallizing with the product. The impurity is adsorbed onto the crystal surface. | - Consider a preliminary purification step (e.g., activated charcoal treatment) before recrystallization.- Perform a second recrystallization with a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the recrystallization of this compound?
A definitive solvent has not been reported in the literature for this specific compound. However, based on the purification of similar thiazole derivatives, polar protic solvents are a good starting point.[1][2] Ethanol and methanol are often used for the recrystallization of various thiazole-containing compounds.[1][2] It is recommended to perform small-scale solubility tests with a range of solvents to determine the ideal one.
Q2: How do I perform a small-scale solubility test to find a suitable recrystallization solvent?
-
Place a small amount of your compound (10-20 mg) into several test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. A good recrystallization solvent should not dissolve the compound at room temperature.
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube and observe the solubility. An ideal solvent will dissolve the compound when hot.
-
Allow the test tubes that formed a clear solution upon heating to cool to room temperature and then in an ice bath. A good solvent will allow for the formation of well-defined crystals upon cooling.
Q3: Can I use a solvent mixture for recrystallization?
Yes, if a single solvent is not suitable, a binary solvent system can be effective. This typically involves one solvent in which the compound is soluble and another in which it is insoluble. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Q4: Are there any specific safety precautions I should take when working with thiazole and thiomorpholine derivatives?
As with any chemical experiment, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Thiazole and thiomorpholine derivatives can have diverse biological activities and should be handled with care.[3][4] Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used.
Experimental Protocols & Visualizations
General Protocol for Recrystallization
-
Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. This is done by filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Logical Workflow for Recrystallization Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate recrystallization solvent.
Caption: Workflow for selecting a recrystallization solvent.
References
- 1. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Synthesis of 3-(1,3-thiazol-2-yl)thiomorpholine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-(1,3-thiazol-2-yl)thiomorpholine. As this is a complex molecule, this guide addresses the synthesis of the thiomorpholine core and provides a proposed pathway for the subsequent formation of the thiazole ring.
Part 1: Troubleshooting the Synthesis of the Thiomorpholine Core
The synthesis of the thiomorpholine ring is a critical first step. A common and efficient method is the cyclization of a cysteamine derivative. The following troubleshooting guide addresses potential issues in this stage.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for thiomorpholine synthesis?
A1: Common starting materials include diethanolamine, which is treated with a sulfur source like sodium sulfide, or the reaction of cysteamine hydrochloride with a two-carbon electrophile like vinyl chloride.[1] The latter often proceeds via a thiol-ene reaction.[1][2][3][4]
Q2: My yield of thiomorpholine is consistently low. What are the likely causes?
A2: Low yields can result from several factors:
-
Incomplete initial reaction: In the thiol-ene approach, ensure the reaction between cysteamine and the alkene (e.g., vinyl chloride) goes to completion. This step can be optimized by adjusting the photocatalyst concentration, reaction time, and temperature.[1][2]
-
Inefficient cyclization: The final base-mediated cyclization is crucial. The choice of base and reaction temperature can significantly impact the yield. Bases like DIPEA and DBU have been shown to be effective.[1]
-
Side reactions: The formation of byproducts, such as 2-methyl-1,3-thiazolidine when using cysteamine as a free base, can reduce the yield of the desired intermediate.[2] Using the hydrochloride salt of cysteamine can mitigate this.[2]
-
Purity of starting materials: Ensure the purity of your starting materials, as impurities can interfere with the reaction.
Q3: I am observing the formation of an unexpected side product. How can I identify and minimize it?
A3: Side product formation is a common issue.
-
Characterization: Use analytical techniques such as NMR and mass spectrometry to identify the structure of the side product.
-
Common Side Products: As mentioned, with cysteamine free base, 2-methyl-1,3-thiazolidine can be a major byproduct.[2]
-
Minimization Strategies:
-
Switching to the hydrochloride salt of cysteamine can prevent the formation of certain side products.
-
Optimizing reaction conditions (temperature, solvent, reaction time) can favor the desired reaction pathway. For instance, photochemical routes have been shown to be highly selective compared to thermal methods.[2]
-
Data on Thiomorpholine Synthesis Optimization
The following tables summarize key quantitative data for the optimization of thiomorpholine synthesis via a photochemical thiol-ene reaction followed by cyclization.
Table 1: Optimization of Photochemical Thiol-Ene Reaction in Continuous Flow
| Entry | Concentration of Cysteamine HCl (M) | Photocatalyst (mol%) | Temperature (°C) | Equivalents of Vinyl Chloride | NMR Yield (%) |
| 1 | 1 | None | 20 | 1.1 | 53 |
| 2 | 1 | None | 20 | 1.0 | 58 |
| 3 | 1 | None | 6 | 1.0 | 18 |
| 4 | 1 | 5 | 20 | 1.0 | 87 |
| 5 | 2 | 5 | 20 | 1.0 | 95 |
| 6 | 4 | 0.5 | 20 | 1.0 | >98 |
Data adapted from Steiner et al., 2022.[1][2]
Table 2: Base Screening for Cyclization to Thiomorpholine
| Base (2 equiv.) | Temperature (°C) | Time (min) | NMR Yield (%) |
| Et3N | 100 | 5 | 86-89 |
| DIPEA | 100 | 5 | 86-89 |
| DBU | 100 | 5 | 86-89 |
Data adapted from Steiner et al., 2022.[1]
Experimental Workflow and Protocol
Below is a generalized workflow and protocol for a two-step thiomorpholine synthesis.
Caption: Workflow for the two-step synthesis of thiomorpholine.
Protocol: Continuous Flow Synthesis of Thiomorpholine [1][4]
-
Step 1: Thiol-Ene Reaction
-
Prepare a 4 M solution of cysteamine hydrochloride and 0.5 mol % of 9-fluorenone (photocatalyst) in methanol.
-
Pump this solution through a continuous flow photoreactor.
-
Simultaneously, introduce vinyl chloride gas into the reactor.
-
Irradiate the mixture with a suitable UV lamp (e.g., 365 nm) at 20 °C.
-
The output from the reactor is a solution of the intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride.
-
-
Step 2: Cyclization
-
To the solution of the intermediate, add 2 equivalents of a suitable base, such as diisopropylethylamine (DIPEA).
-
Heat the mixture to 100 °C for approximately 5 minutes.
-
The desired product, thiomorpholine, can then be isolated and purified, typically by distillation.
-
Part 2: Proposed Synthesis and Troubleshooting for this compound
The synthesis of the target molecule likely involves the initial preparation of a functionalized thiomorpholine, which can then be used to construct the thiazole ring. A plausible approach is the Hantzsch thiazole synthesis.
Proposed Synthetic Pathway
Caption: Proposed Hantzsch synthesis for this compound.
Troubleshooting the Proposed Synthesis
Q1: The reaction between my thiomorpholine derivative and the α-haloketone is not proceeding. What can I do?
A1:
-
Activation of the Thioamide/Thiourea: Ensure that the thioamide or thiourea functionality on the thiomorpholine is sufficiently nucleophilic. The reaction is often carried out in a suitable solvent like ethanol or a mixture of solvents to ensure the solubility of both reactants.
-
Reaction Conditions: The reaction may require heating (reflux). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Choice of α-haloketone: The reactivity of the α-haloketone is important. α-bromoketones are generally more reactive than α-chloroketones.
Q2: I am getting a low yield of the final product. What are the potential reasons?
A2:
-
Incomplete Cyclization: The final cyclization and dehydration step to form the thiazole ring can be sluggish. The use of a mild acid or base catalyst might be necessary.
-
Purification Losses: The final product may be difficult to purify. Investigate different purification techniques, such as column chromatography with different solvent systems or recrystallization from various solvents.
-
Stability of Intermediates: The intermediate formed after the initial condensation may not be stable under the reaction conditions, leading to decomposition or side reactions.
Q3: How can I confirm the formation of the final product?
A3: A combination of analytical techniques is essential for structure confirmation:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of both the thiomorpholine and thiazole ring protons and carbons.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Elemental Analysis: To confirm the elemental composition.
This guide provides a starting point for researchers working on the synthesis of this compound. The key to success will be the careful optimization of each step, starting with the robust synthesis of the thiomorpholine precursor.
References
- 1. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of 3-(1,3-thiazol-2-yl)thiomorpholine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals interpreting the mass spectrum of 3-(1,3-thiazol-2-yl)thiomorpholine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected molecular ion peak (M+) for this compound?
A: The molecular formula for this compound is C₇H₁₀N₂S₂. Its calculated monoisotopic mass is approximately 186.02 Da. Therefore, you should look for the molecular ion peak [M]⁺ at an m/z of 186. Due to the presence of two sulfur atoms, the isotopic peaks [M+1]⁺ (from ¹³C and ¹⁵N) and [M+2]⁺ (primarily from ³⁴S) will be more significant than for compounds containing only C, H, N, and O. The [M+2] peak should have a relative abundance of approximately 8-9% of the molecular ion peak.
Q2: My mass spectrum does not show a clear molecular ion peak at m/z 186. What are the potential causes?
A: The absence of a visible molecular ion peak is a common issue and can be attributed to several factors:
-
High Ionization Energy: If you are using Electron Ionization (EI), the energy might be too high (typically 70 eV), causing the molecular ion to be unstable and fragment completely.
-
Compound Instability: The compound itself may be thermally labile or unstable under the ionization conditions, leading to immediate fragmentation upon ionization.
-
Low Concentration: The sample concentration may be too low to produce a detectable molecular ion signal.
-
Instrumental Issues: The mass analyzer settings may not be optimized for the m/z range of interest.
Troubleshooting Steps:
-
If using GC-MS with EI, try to find the molecular ion in the very early part of the chromatographic peak, where the effective energy can be lower.
-
Consider using a "softer" ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which imparts less energy to the molecule and is more likely to yield a prominent molecular ion or a protonated molecule [M+H]⁺ at m/z 187.
-
Confirm the purity of your sample via other analytical methods like NMR or LC-UV.
-
Prepare a fresh, more concentrated sample and re-run the analysis.
Q3: What are the primary fragmentation patterns I should expect to see in the mass spectrum?
A: The fragmentation of this compound is expected to be driven by the cleavage of the thiomorpholine ring and the bond connecting the two heterocyclic systems. The thiazole ring is relatively stable but can also undergo characteristic fragmentation.
Key Fragmentation Pathways:
-
Cleavage of the Thiomorpholine Ring: The thiomorpholine ring can undergo alpha-cleavage or ring-opening followed by fragmentation. A common loss is the neutral ethylene molecule (C₂H₄, 28 Da).
-
Scission Between the Rings: The bond between the thiazole and thiomorpholine rings can break, leading to fragments representing each ring system.
-
Thiazole Ring Fragmentation: The thiazole ring itself can fragment, often through the loss of small neutral molecules like hydrogen cyanide (HCN).
Q4: How can I use fragment ions to confirm the structure of my compound?
A: Identifying characteristic fragment ions is key to structural confirmation. Based on the expected fragmentation pathways, you should look for specific peaks that correspond to the different parts of the molecule. The table below summarizes the predicted key fragments. The presence of these ions provides strong evidence for the assigned structure.
Data Presentation: Predicted Mass Fragments
The following table outlines the predicted major fragments for this compound under typical mass spectrometry conditions.
| m/z (Predicted) | Proposed Fragment Ion | Description of Fragmentation |
| 186 | [C₇H₁₀N₂S₂]⁺ | Molecular Ion [M]⁺ |
| 157 | [C₅H₅N₂S₂]⁺ | Loss of ethyl radical (•C₂H₅) from the thiomorpholine ring |
| 102 | [C₄H₄NS]⁺ | Ion resulting from the cleavage of the thiomorpholine ring |
| 85 | [C₃H₃N₂S]⁺ | Thiazole ring fragment |
| 84 | [C₃H₂NS]⁺ | A notable fragment indicating the presence of a thiazole ring.[1] |
| 71 | [C₃H₅NS]⁺ | Fragment containing the sulfur and nitrogen from the thiomorpholine ring |
Experimental Protocols
Methodology for LC-MS (ESI) Analysis
-
Sample Preparation:
-
Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Chromatography System: A standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
-
Mass Range: m/z 50 - 500.
-
Data Acquisition: Full scan mode for identifying the protonated molecule [M+H]⁺. For fragmentation data, use tandem MS (MS/MS) mode with collision-induced dissociation (CID), selecting the precursor ion at m/z 187.
-
Visualizations
Below are diagrams illustrating the logical relationships in the analysis of this compound.
Caption: Predicted fragmentation pathway of this compound.
Caption: General experimental workflow for LC-MS/MS analysis.
References
"stability issues of 3-(1,3-thiazol-2-yl)thiomorpholine in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(1,3-thiazol-2-yl)thiomorpholine in solution. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound is not extensively available in published literature. The following information is based on the general chemical properties of the thiazole and thiomorpholine moieties and represents potential stability issues and investigational methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in solution?
A1: Based on the chemical structure, two primary degradation pathways are anticipated:
-
Oxidation of the Thiomorpholine Ring: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent oxidative conditions, the sulfone. This is a common degradation pathway for thioether-containing compounds.
-
Hydrolysis or Photolytic Degradation of the Thiazole Ring: The thiazole ring, while aromatic, can be susceptible to cleavage under harsh acidic, basic, or photolytic conditions. This may involve hydrolysis of the imine-like bond within the ring or photo-induced rearrangement.[1]
Q2: I am observing a loss of my compound in solution over time. What are the likely causes?
A2: Gradual loss of this compound in solution is likely due to chemical degradation. The rate and extent of degradation can be influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents in your solvent or buffer. We recommend performing a forced degradation study to identify the specific cause.
Q3: How should I prepare and store stock solutions of this compound to minimize degradation?
A3: To minimize degradation, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO or ethanol. For aqueous buffers, it is advisable to use a buffer system with a pH between 5 and 7. Solutions should be stored at -20°C or lower and protected from light. It is also recommended to prepare fresh solutions for sensitive experiments.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the most suitable technique.[2][3] An ideal method should be able to separate the parent compound from its potential degradation products, allowing for accurate quantification of the remaining active compound and monitoring the formation of impurities.
Troubleshooting Guides
Problem: Rapid loss of compound purity observed by HPLC.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | Degas solvents and buffers before use. Avoid using solvents that may contain peroxide impurities. If possible, work under an inert atmosphere (e.g., nitrogen or argon). |
| pH Instability | Ensure the pH of your solution is within the optimal range (pH 5-7). Use freshly prepared buffers and verify the pH. |
| Photodegradation | Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experiments. |
| Incompatible Excipients | If working with a formulation, check for potential incompatibilities between this compound and other components. |
Problem: Appearance of new peaks in the HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | Perform a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products. This will help in identifying the new peaks. Use HPLC-MS to determine the mass of the new species to aid in their identification. |
| Contamination | Analyze a blank solvent injection to rule out contamination from the solvent or HPLC system. Ensure proper cleaning of all glassware and equipment. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Effect of pH on Stability (Aqueous Buffer, 25°C, 24 hours)
| pH | % Recovery of Parent Compound | Major Degradant(s) Observed |
| 2.0 | 75% | Thiazole ring hydrolysis products |
| 5.0 | 98% | Minimal degradation |
| 7.0 | 95% | Trace sulfoxide |
| 9.0 | 82% | Thiazole ring hydrolysis products |
Table 2: Effect of Temperature on Stability (pH 7.0 Buffer, 24 hours)
| Temperature | % Recovery of Parent Compound | Major Degradant(s) Observed |
| 4°C | >99% | Not detected |
| 25°C | 95% | Trace sulfoxide |
| 50°C | 88% | Sulfoxide, trace thiazole hydrolysis |
Table 3: Effect of Oxidative and Photolytic Stress (pH 7.0 Buffer, 25°C, 8 hours)
| Stress Condition | % Recovery of Parent Compound | Major Degradant(s) Observed |
| 3% H₂O₂ | 65% | Sulfoxide, Sulfone |
| Light (ICH Q1B) | 85% | Photo-rearrangement products |
| Dark Control | >99% | Not detected |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other transparent container) to a light source that meets ICH Q1B guidelines for photostability testing. Maintain a dark control sample at the same temperature.
-
Thermal Degradation: Incubate a solid sample of the compound at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for specific applications.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 260 nm or MS detection
-
Injection Volume: 10 µL
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for assessing the stability of a compound in solution.
References
Technical Support Center: Solubility of 3-(1,3-thiazol-2-yl)thiomorpholine
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the solubility of 3-(1,3-thiazol-2-yl)thiomorpholine in common laboratory solvents.
Predicted Solubility Profile
| Solvent Class | Common Lab Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The presence of heteroatoms (N, S) allows for hydrogen bonding with protic solvents.[1] However, the overall molecular size may limit high solubility in water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble | These solvents can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding networks. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The molecule's polarity, due to the nitrogen and sulfur heteroatoms, is likely to make it less soluble in non-polar solvents.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Sparingly Soluble | These solvents have an intermediate polarity and can often dissolve compounds with both polar and non-polar characteristics. |
Experimental Protocols
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, ethanol, DMSO, hexane, DCM)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Visually inspect the solution.
-
Soluble: The compound completely dissolves, leaving a clear solution.
-
Sparingly Soluble: A significant portion of the compound dissolves, but some solid particles remain.
-
Insoluble: The compound does not appear to dissolve.
-
-
Record your observations for each solvent.
Quantitative Solubility Determination (Saturation Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[3][4]
Materials:
-
This compound
-
Chosen solvent of interest
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical balance
-
A suitable analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound to a vial (enough to ensure that undissolved solid will remain).
-
Accurately add a known volume of the solvent to the vial.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[4]
-
After equilibration, allow the mixture to stand to let the excess solid settle.
-
Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by taking an aliquot of the clear supernatant, or by filtering the solution through a syringe filter compatible with the solvent.
-
Prepare a series of dilutions of the saturated solution.
-
Analyze the concentration of the compound in the diluted solutions using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.
Troubleshooting Guide
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why is my compound not dissolving, even in solvents where it is predicted to be soluble? | - Insufficient solvent volume.- The dissolution process may be slow.- The temperature may be too low. | - Increase the volume of the solvent.- Increase the agitation time.- Gently warm the mixture, provided the compound is thermally stable. Note that solubility is temperature-dependent.[5] |
| My compound precipitated out of solution after initially dissolving. What happened? | - Change in temperature.- Evaporation of the solvent. | - Ensure a constant temperature is maintained throughout the experiment.- Keep vials tightly sealed to prevent solvent evaporation. |
| I am getting inconsistent solubility results for the same solvent. | - Equilibrium may not have been reached.- Impurities in the compound or solvent.- Inaccurate analytical measurements.- Degradation of the compound during the experiment. | - Increase the equilibration time in the shake-flask method.- Use high-purity compound and solvents.- Re-calibrate your analytical instrument and prepare fresh standards.- Assess the stability of your compound under the experimental conditions. |
| How do I know if I have reached equilibrium in the shake-flask method? | - Insufficient agitation time. | - Take samples at different time points (e.g., 24, 48, and 72 hours). When the measured concentration no longer changes over time, equilibrium has been reached. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the solubility of thiazole derivatives?
A1: The primary factors are the polarity of the solvent, temperature, and pH.[1] Generally, the solubility of solids increases with temperature. For ionizable compounds, solubility can be significantly affected by the pH of the solution.
Q2: How does the thiomorpholine moiety impact the overall solubility of a molecule?
A2: The thiomorpholine ring is a saturated heterocycle containing both a nitrogen and a sulfur atom. This structure can increase the polarity of a molecule and provide sites for hydrogen bonding, which generally enhances solubility in polar solvents.
Q3: What does the principle "like dissolves like" mean in the context of solubility?
A3: This principle states that substances with similar polarities are more likely to be soluble in each other.[2] Polar compounds tend to dissolve in polar solvents (like water and ethanol), while non-polar compounds dissolve in non-polar solvents (like hexane).
Q4: Can I use DMSO to make a stock solution and then dilute it into an aqueous buffer?
A4: Yes, this is a common practice. However, be aware that the presence of even a small percentage of DMSO can increase the apparent aqueous solubility of your compound.[6] It is important to keep the final DMSO concentration low and consistent across experiments.
Q5: My compound seems to be degrading in a particular solvent. How does this affect my solubility measurement?
A5: Compound degradation will lead to inaccurate and unreliable solubility data. If you suspect degradation, you should try to find a different solvent or use a method to assess the compound's stability in the chosen solvent over the course of the experiment (e.g., by HPLC analysis of the sample over time).
Visualized Experimental Workflow
References
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Thiazolyl-Thiomorpholine Derivatives and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of emerging thiazolyl-thiomorpholine derivatives against the well-established chemotherapeutic agent, cisplatin. The following sections detail their relative potencies, the experimental methodologies used for these assessments, and the known signaling pathways involved in their cytotoxic mechanisms. While direct comparative data for 3-(1,3-thiazol-2-yl)thiomorpholine is limited in publicly available literature, this guide leverages data from structurally related and representative compounds within the same chemical family to provide a valuable comparative perspective for cancer research and drug development.
Quantitative Cytotoxicity Data
The in vitro cytotoxic activity of various thiazolyl-thiomorpholine derivatives and cisplatin has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine (Compound 3f) | A549 | 3.72 | Cisplatin | A549 | >3.72 |
| Thiazolyl thiomorpholine derivative (10c) | A549 | 10.1 | Cisplatin | A549 | 16.48 (24h) |
| Thiazolyl thiomorpholine derivative (10c) | HeLa | 30.0 | Cisplatin | HeLa | Varies widely |
| Morpholine substituted thiazolo[5,4-d]pyrimidine (4a) | HL-60 | 8 | - | - | - |
Note: The IC50 values for cisplatin can show significant variability between studies depending on the experimental conditions, such as exposure time.
The data indicates that certain thiazolyl-thiomorpholine derivatives exhibit potent cytotoxic activity, with at least one derivative (Compound 3f) demonstrating greater potency than cisplatin in the A549 lung cancer cell line[1]. Notably, the tested 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives displayed high selectivity, with IC50 values exceeding 500 µM against the healthy murine fibroblast cell line L929[1]. Another thiazolyl thiomorpholine derivative (10c) also showed significant cytotoxicity against both A549 and HeLa cells[2].
Experimental Protocols
The cytotoxicity of the compounds listed above was primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., thiazolyl-thiomorpholine derivatives or cisplatin) and incubated for a specified period (typically 24 to 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 1.5 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 492 nm or 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration of the compound relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Cisplatin
Cisplatin is a well-characterized DNA-damaging agent. Its cytotoxic effects are primarily mediated through the formation of DNA adducts, which trigger a cascade of cellular events leading to apoptosis (programmed cell death). The primary signaling pathways involved in cisplatin-induced apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Cisplatin-induced apoptotic signaling pathways.
Thiazolyl-Thiomorpholine Derivatives
The precise mechanism of action for this compound is not yet fully elucidated. However, studies on related thiazolyl-thiomorpholine derivatives suggest that their cytotoxic effects are also mediated by the induction of apoptosis. Evidence points towards the involvement of the intrinsic mitochondrial pathway.
Caption: Proposed apoptotic pathway for thiazolyl-thiomorpholine derivatives.
Conclusion
The available data suggests that thiazolyl-thiomorpholine derivatives represent a promising class of compounds with potent and selective cytotoxic activity against cancer cells. Some derivatives have demonstrated superior potency to the established chemotherapeutic drug, cisplatin, in certain cancer cell lines. Their mechanism of action appears to involve the induction of apoptosis, likely through the mitochondrial pathway. Further research is warranted to fully elucidate the structure-activity relationships, the precise molecular targets, and the detailed signaling pathways of these compounds, including the specific molecule this compound, to assess their full therapeutic potential. This comparative guide serves as a valuable resource for researchers in the field of oncology and medicinal chemistry, providing a foundation for future investigations into this promising class of anticancer agents.
References
Comparative Antimicrobial Efficacy: 3-(1,3-thiazol-2-yl)thiomorpholine Analogues versus Ampicillin
A comprehensive analysis of the antimicrobial properties of novel thiazolyl derivatives in comparison to the established β-lactam antibiotic, ampicillin, reveals promising activity against a range of pathogenic bacteria. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of their efficacy.
Quantitative Antimicrobial Performance
The antimicrobial activity of a representative thiazole derivative, 2-(2-(1-(4-Bromophenyl)ethylidene)hydrazineyl)-N,4′-dimethyl-[4,5′-bithiazol]-2′-amine (referred to as Thiazole Derivative 19c), was evaluated against a panel of Gram-positive and Gram-negative bacteria. The results, presented in terms of Minimum Inhibitory Concentration (MIC) in µg/mL, are compared with the efficacy of ampicillin against the same bacterial strains.
| Bacterial Strain | Thiazole Derivative 19c MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Staphylococcus aureus | 0.98 | 1.95 |
| Bacillus subtilis | 0.98 | 0.98 |
| Salmonella typhimurium | 0.49 | 0.98 |
| Escherichia coli | 1.95 | 3.91 |
Data sourced from Saad, H. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
The data indicates that the tested thiazole derivative exhibits potent antibacterial activity. Notably, it demonstrated twice the efficacy of ampicillin against Staphylococcus aureus and Salmonella typhimurium, and comparable activity against Bacillus subtilis. Furthermore, it showed a twofold greater potency against Escherichia coli when compared to ampicillin.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) values for both the thiazole derivatives and ampicillin was conducted using the twofold serial dilution method.
Methodology:
-
Preparation of Test Compounds: Stock solutions of the synthesized thiazole compounds and the reference drug, ampicillin, were prepared in dimethylsulfoxide (DMSO).
-
Bacterial Strains: The following bacterial strains were utilized in the assay: Staphylococcus aureus, Bacillus subtilis, Salmonella typhimurium, and Escherichia coli.
-
Culture Medium: Nutrient broth was used as the liquid medium for bacterial growth and serial dilutions.
-
Serial Dilution: A series of twofold dilutions of the test compounds and ampicillin were prepared in nutrient broth within 96-well microtiter plates. The concentrations typically ranged from 250 µg/mL down to 0.24 µg/mL.
-
Inoculation: Each well was inoculated with a standardized suspension of the respective bacterial strain.
-
Incubation: The microtiter plates were incubated under appropriate conditions for bacterial growth (typically 37°C for 24 hours).
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Mechanism of Action and Signaling Pathways
Ampicillin: As a well-characterized β-lactam antibiotic, ampicillin's mechanism of action involves the inhibition of bacterial cell wall synthesis. It specifically targets and acylates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death.
Caption: Mechanism of action for Ampicillin.
Thiazole Derivatives: The precise mechanism of action for this class of thiazole derivatives is still under investigation. However, the broader family of thiazole-containing compounds is known to exhibit diverse biological activities, often targeting various cellular processes in microorganisms. Potential mechanisms could include inhibition of essential enzymes, disruption of membrane potential, or interference with nucleic acid synthesis. Further research is required to elucidate the specific signaling pathways affected by these novel thiazolyl thiomorpholine analogues.
Experimental Workflow
The general workflow for the synthesis and antimicrobial evaluation of novel thiazole derivatives is outlined below.
Caption: General workflow for antimicrobial drug discovery.
Comparative Analysis of 3-(1,3-thiazol-2-yl)thiomorpholine and Related Thiazole Derivatives in Biological Applications
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a core structure in numerous biologically active compounds.[1][2][3][4] Its derivatives are known to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant activities.[1][3][4] The incorporation of a thiomorpholine ring, a six-membered heterocycle containing sulfur and nitrogen, can further modulate the biological profile of these molecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives bearing a thiomorpholine substituent. A series of novel 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives were synthesized and evaluated for their in vitro anticancer activity against the A549 human lung cancer cell line.[1] Several of these compounds demonstrated potent cytotoxic effects, with some exhibiting greater efficacy than the standard chemotherapeutic drug, cisplatin.[1] For instance, the compound designated as 3f , a 4-CH3 phenyl derivative, was identified as the most potent, with an IC50 value of 3.72 µM.[1] Notably, these compounds showed selectivity towards cancer cells, with IC50 values greater than 500 µM against the healthy L929 cell line.[1]
In another study, a thiazolyl thiomorpholine derivative with a chloro substituent on the aromatic ring was identified as a promising lead for cytotoxic activity against A549 and HeLa cells, exhibiting IC50 values of 10.1 µM and 30.0 µM, respectively.[5]
The proposed mechanism for the anticancer activity of some thiazole derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Caption: Proposed mechanism of anticancer activity.
Antimicrobial Activity
Thiazole derivatives containing a thiomorpholine moiety have also demonstrated significant antimicrobial properties. In one study, a series of thiazolyl thiomorpholines were synthesized and screened for their antibacterial and antifungal activities.[2] The results indicated that compounds incorporating a thiomorpholine ring in combination with the thiazole core displayed high inhibitory activity.[2] Specifically, a compound with a chloro substituent on the aromatic ring (5f ) showed greater antimicrobial activity, particularly against Pseudomonas aeruginosa and Penicillium chrysogenum, when compared to the standard drugs.[2]
The general workflow for evaluating the antimicrobial activity of these compounds is outlined below.
Caption: Experimental workflow for antimicrobial testing.
Data Summary
The following tables summarize the quantitative data for the biological activities of representative thiazole-thiomorpholine derivatives.
Table 1: Anticancer Activity of Thiazole-Thiomorpholine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 3f (4-CH3 phenyl derivative) | A549 (Lung Cancer) | 3.72 | [1] |
| Thiazolyl thiomorpholine (chloro sub.) | A549 (Lung Cancer) | 10.1 | [5] |
| Thiazolyl thiomorpholine (chloro sub.) | HeLa (Cervical Cancer) | 30.0 | [5] |
Table 2: Antimicrobial Activity of a Thiazole-Thiomorpholine Derivative
| Compound ID | Microorganism | Activity | Reference |
| 5f (chloro substituent) | Pseudomonas aeruginosa | High | [2] |
| 5f (chloro substituent) | Penicillium chrysogenum | High | [2] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of the target microorganism (bacteria or fungi) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion
While direct experimental data on 3-(1,3-thiazol-2-yl)thiomorpholine is limited, the available evidence from structurally similar compounds strongly suggests its potential as a valuable scaffold for the development of novel anticancer and antimicrobial agents. The presence of the thiazole ring coupled with a thiomorpholine moiety appears to be a favorable combination for eliciting potent biological activities. Further synthesis and comprehensive biological evaluation of this compound are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the In Vitro Landscape of Thiazole-Thiomorpholine Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the preclinical potential of novel chemical entities is paramount. This guide offers a comparative analysis of the in vitro bioactivity of compounds structurally related to 3-(1,3-thiazol-2-yl)thiomorpholine, focusing on their performance in various assays and against different biological targets. While specific experimental data for this compound is not prominently available in the reviewed literature, this guide consolidates findings on its close analogs, providing a valuable reference for this class of compounds.
The thiazole-thiomorpholine scaffold is a recurring motif in medicinal chemistry, with numerous derivatives exhibiting a range of biological activities. The available in vitro data for these compounds points towards a strong potential in oncology, with many analogs demonstrating significant cytotoxic effects against various cancer cell lines. Other reported activities for this class of molecules include antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
Comparative In Vitro Anticancer Activity
A significant body of research has focused on the anticancer properties of thiazole-thiomorpholine and thiazole-morpholine derivatives. The following table summarizes the in vitro cytotoxic activity (IC50 values) of several of these compounds against a panel of human cancer cell lines, providing a comparative overview of their potency.
| Compound ID/Description | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 3f (4-CH3 phenyl derivative of 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine) | A549 (Lung Cancer) | 3.72 | Cisplatin | - |
| Compounds 3a-e (Derivatives of 4-(4-{[2-(4-phenylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine) | A549 (Lung Cancer) | Better than Cisplatin | Cisplatin | - |
| Compound 4f (A thiazol-5(4H)-one derivative) | HCT-116 (Colorectal) | - | Colchicine | - |
| Compound 5a (A thiazol-5(4H)-one derivative) | HCT-116 (Colorectal) | - | Colchicine | - |
| Compound 8f (A thiazol-5(4H)-one derivative) | HepG-2 (Liver Cancer) | - | Colchicine | - |
| Compound 8g (A thiazol-5(4H)-one derivative) | MCF-7 (Breast Cancer) | - | Colchicine | - |
| Compound 8k (A thiazol-5(4H)-one derivative) | MCF-7 (Breast Cancer) | - | Colchicine | - |
| Compound 4c (A 2-(benzylidenehydrazinyl)-thiazol-4(5H)-one derivative) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Compound 4c (A 2-(benzylidenehydrazinyl)-thiazol-4(5H)-one derivative) | HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
Note: A dash (-) indicates that the specific value was not provided in the source material, although the activity was noted as significant.
Potential Mechanisms of Action
While the precise mechanism of action for many thiazole-thiomorpholine derivatives is still under investigation, some studies have shed light on their potential cellular targets. For certain analogs, the anticancer activity has been attributed to the inhibition of tubulin polymerization, a critical process for cell division.[1] Others have been shown to inhibit enzymes like matrix metalloproteinase-9 (MMP-9), which is involved in cancer cell invasion and metastasis.[2]
Caption: Proposed mechanisms of action for some thiazole-thiomorpholine derivatives.
Experimental Protocols
The in vitro cytotoxicity of the compared compounds was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cell viability and proliferation.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ranging from 0.01 to 100 µM) and a vehicle control for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
References
Comparative Analysis of 3-(1,3-thiazol-2-yl)thiomorpholine Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of the chemical entity 3-(1,3-thiazol-2-yl)thiomorpholine. Due to the limited publicly available cross-reactivity data for this specific compound, this guide leverages data from structurally related 2-aminothiazole derivatives to provide a representative analysis. The information herein is intended to guide researchers in designing and interpreting selectivity and safety pharmacology studies.
Introduction to Cross-Reactivity Assessment
Cross-reactivity, the interaction of a compound with targets other than its intended primary target, is a critical aspect of drug discovery and development. Unintended off-target interactions can lead to adverse effects or, in some cases, beneficial polypharmacology. Therefore, early assessment of a compound's selectivity profile is essential. This is typically achieved by screening the compound against a broad panel of receptors, enzymes, ion channels, and transporters. The thiomorpholine and thiazole moieties present in this compound are found in various biologically active compounds, suggesting the potential for a diverse range of biological interactions.[1][2]
Comparative Cross-Reactivity Data
While specific cross-reactivity data for this compound is not available in the public domain, we can infer potential off-target profiles by examining structurally similar compounds. The 2-aminothiazole scaffold, in particular, is a common feature in many bioactive molecules and has been extensively studied.[3][4][5][6]
The following table summarizes the selectivity data for a series of N-acylated 2-amino-5-benzyl-1,3-thiazole derivatives, which share the core 2-aminothiazole motif with the compound of interest. These compounds were evaluated for their inhibitory activity against various kinases, providing insights into their selectivity.
Table 1: Representative Kinase Selectivity of N-Acylated 2-Amino-5-Benzyl-1,3-Thiazole Derivatives
| Compound ID | Primary Target | Primary Target IC50 (nM) | Off-Target 1 | Off-Target 1 IC50 (nM) | Off-Target 2 | Off-Target 2 IC50 (nM) | Selectivity Notes | Reference |
| Compound A | Hec1/Nek2 | 50 | hERG | >10,000 | Aurora A | 1,500 | High selectivity against hERG. Moderate selectivity against Aurora A. | [3] |
| Compound B | Src Family Kinases | 25 | Abl | 500 | Lck | 750 | Moderate selectivity against related tyrosine kinases. | [3] |
| Compound C | Chk1 | 5 | Cdk2 | 250 | Plk1 | 1,000 | Good selectivity against other cell cycle kinases. | [3] |
| Compound D | CK2 (allosteric) | 600 | PIM1 | >10,000 | DYRK1A | >10,000 | High selectivity due to allosteric binding mode. | [7] |
Disclaimer: The data presented in this table is for structurally related compounds and may not be representative of the cross-reactivity profile of this compound.
Experimental Protocols for Cross-Reactivity Profiling
A comprehensive assessment of cross-reactivity involves a variety of in vitro assays. Below are detailed methodologies for key experiments commonly employed in selectivity profiling.
Kinome Scanning
Objective: To determine the interaction profile of a compound against a large panel of protein kinases.
Methodology: KINOMEscan™ (DiscoverX)
This is a competitive binding assay that quantitatively measures the ability of a compound to compete with an immobilized ligand for binding to a DNA-tagged kinase.
-
Assay Principle: Kinases are tagged with a unique DNA barcode and incubated with the test compound and a kinase-specific ligand immobilized on a solid support.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: Results are typically reported as the percentage of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. Dissociation constants (Kd) can also be determined from dose-response curves.
Radioligand Binding Assays
Objective: To determine the affinity of a compound for a specific receptor, ion channel, or transporter by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target of interest.
-
Assay Setup: A fixed concentration of a high-affinity radioligand is incubated with the membranes in the presence of varying concentrations of the test compound.
-
Incubation: The reaction is allowed to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a filter mat.
-
Detection: The amount of radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement in a cellular environment by measuring changes in the thermal stability of a target protein upon compound binding.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or vehicle control.
-
Heating: The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation. Ligand-bound proteins are typically more resistant to thermal denaturation.
-
Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathways and Potential Off-Target Interactions
The 2-aminothiazole moiety is a known hinge-binding motif for many protein kinases. Therefore, a primary area of potential cross-reactivity for this compound is the human kinome. Off-target kinase inhibition can lead to a variety of cellular effects. The diagram below illustrates a simplified signaling cascade and highlights potential points of off-target interaction for a hypothetical kinase inhibitor.
Conclusion
The assessment of cross-reactivity is a cornerstone of modern drug development. While direct experimental data for this compound is currently lacking, the analysis of structurally related 2-aminothiazole derivatives suggests that the kinome is a likely area for off-target interactions. A thorough investigation using a combination of in vitro profiling assays, such as kinome scanning and radioligand binding assays, is highly recommended to elucidate the selectivity profile of this compound. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such an evaluation.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of 3-(1,3-Thiazol-2-yl)thiomorpholine Analogs in Cancer Cell Cytotoxicity
For researchers and professionals in drug development, this guide provides a detailed comparative analysis of a series of 3-(1,3-thiazol-2-yl)thiomorpholine analogs, focusing on their cytotoxic activity against various cancer cell lines. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Comparative Analysis of Cytotoxic Activity
A study by Ramachandra Reddy et al. (2014) investigated a series of N-azole substituted thiomorpholine derivatives for their cytotoxic effects. Among the synthesized compounds, the thiazolyl thiomorpholine analog with a chloro substituent on the aromatic ring emerged as a significant lead molecule, demonstrating notable activity against A549 (human lung carcinoma) and HeLa (human cervical cancer) cells. The cytotoxic activities of these analogs, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.
| Compound ID | R Group | Target Cell Line | IC50 (µM)[1] |
| 10a | H | A549 | >100 |
| HeLa | >100 | ||
| 10b | CH3 | A549 | 85.2 |
| HeLa | 90.1 | ||
| 10c | Cl | A549 | 10.1 |
| HeLa | 30.0 |
Note: Lower IC50 values indicate higher cytotoxic activity.
Structure-Activity Relationship
The data reveals a clear structure-activity relationship among the tested analogs. The unsubstituted analog (10a) showed minimal cytotoxic activity. The introduction of a methyl group (10b) resulted in a modest increase in activity. Significantly, the presence of a chloro group (10c) on the aromatic ring led to a dramatic enhancement of cytotoxic potency, particularly against the A549 cell line[1]. This suggests that an electron-withdrawing substituent on the aromatic moiety is crucial for the anticancer activity of this class of compounds.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Synthesis of Thiazolyl Thiomorpholine Analogs (General Procedure)
A mixture of an appropriate 2-bromo-1-arylethanone (1 mmol) and 2-thiomorpholin-3-yl-1,3-thiazole-4-carbothioamide (1 mmol) in ethanol (20 mL) was refluxed for 4 hours. The reaction mixture was then cooled, and the resulting solid was filtered, washed with ethanol, and dried. The crude product was purified by recrystallization from a suitable solvent to afford the desired N-azolyl substituted thiomorpholine derivatives[1]. The structure of the synthesized compounds was confirmed using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: A549 and HeLa cells were seeded in 96-well plates at a density of 5 × 10³ cells per well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The plates were incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves[1].
Signaling Pathway and Experimental Workflow
To provide a broader context for the potential mechanism of action of these compounds, a simplified diagram of a generic cell survival signaling pathway often implicated in cancer is presented below. Many cytotoxic agents function by disrupting such pathways, leading to apoptosis (programmed cell death).
Caption: Simplified PI3K/Akt signaling pathway promoting cell survival.
The experimental workflow for evaluating the cytotoxic activity of the synthesized this compound analogs is depicted in the following diagram.
Caption: Workflow for cytotoxic evaluation of thiazolyl thiomorpholine analogs.
References
The Synergistic Potential of 3-(1,3-thiazol-2-yl)thiomorpholine: A Review of Available Data
Currently, there is a notable absence of publicly available scientific literature detailing the synergistic effects of the specific compound 3-(1,3-thiazol-2-yl)thiomorpholine when used in combination with known drugs. While the individual thiazole and thiomorpholine structural motifs are present in numerous biologically active molecules, research into the combined therapeutic action of this particular derivative remains to be published. This guide, therefore, serves to highlight the potential areas of interest for future research based on the activities of closely related compounds and provides a framework for the types of experimental data and analyses that would be required to elucidate any synergistic properties.
Synergistic Precedents in Related Thiazole and Morpholine Compounds
Research into derivatives of both thiazole and morpholine has revealed synergistic activities in various therapeutic areas, primarily in oncology and infectious diseases. These findings suggest that this compound could plausibly exhibit similar combination benefits.
For instance, certain thiazoline derivatives have demonstrated synergistic antimicrobial effects when combined with conventional antibiotics against multidrug-resistant Staphylococcus aureus.[1] Similarly, a thionated derivative of levofloxacin, which contains a morpholine ring, has shown synergistic anticancer activity with doxorubicin in doxorubicin-resistant cancer cell lines.[2] In another study, the combination of 3-hydrazinoquinoxaline-2-thiol with penicillin resulted in a significant synergistic effect against MRSA, reducing the minimum inhibitory concentrations (MICs) of both agents.[3][4]
These examples underscore the potential for thiazole and morpholine-containing compounds to enhance the efficacy of existing drugs and overcome resistance mechanisms.
A Roadmap for Investigating Synergy: Proposed Experimental Protocols
To investigate the potential synergistic effects of this compound, a series of established experimental protocols would need to be employed. The following outlines a typical workflow for such an investigation.
Experimental Workflow for Synergy Assessment
Caption: A generalized workflow for the assessment of drug synergy, from initial in vitro screening to in vivo validation.
Detailed Methodologies
1. Cell Viability and Antimicrobial Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) for anticancer studies or the minimum inhibitory concentration (MIC) for antimicrobial studies of this compound and the known drug individually.
-
Protocol:
-
Cancer cell lines or bacterial strains are cultured in appropriate media.
-
Cells or bacteria are seeded in 96-well plates.
-
A serial dilution of each compound is added to the wells.
-
After a specified incubation period (e.g., 48-72 hours for cancer cells, 18-24 hours for bacteria), cell viability is assessed using assays such as MTT or resazurin, or bacterial growth is measured by optical density.
-
IC50 or MIC values are calculated from the dose-response curves.
-
2. Checkerboard Assay:
-
Objective: To systematically evaluate the interaction between this compound and a known drug across a range of concentrations.
-
Protocol:
-
In a 96-well plate, serial dilutions of this compound are made along the x-axis.
-
Serial dilutions of the known drug are made along the y-axis.
-
The combination of both drugs at various concentrations is thus tested.
-
Cell viability or bacterial growth is measured after incubation.
-
3. Combination Index (CI) Calculation:
-
Objective: To quantitatively determine the nature of the drug interaction (synergy, additivity, or antagonism).
-
Method: The data from the checkerboard assay is analyzed using the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1: Indicates synergy.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
-
4. Isobologram Analysis:
-
Objective: To graphically represent the drug interaction.
-
Method: An isobologram is constructed by plotting the concentrations of the two drugs that produce a specific effect (e.g., 50% inhibition) on the x and y axes. The line connecting these points is the line of additivity.
-
Data points falling below the line indicate synergy.
-
Data points on the line indicate an additive effect.
-
Data points above the line indicate antagonism.
-
Potential Signaling Pathways for Investigation
Given the anticancer and antimicrobial potential of related compounds, investigations into the synergistic mechanism of this compound could focus on the following signaling pathways.
Hypothesized Signaling Pathway for Anticancer Synergy
Caption: A hypothetical pathway where this compound enhances chemotherapy by inhibiting drug efflux pumps.
Conclusion
While direct experimental evidence for the synergistic effects of this compound is currently lacking, the established activities of related thiazole and thiomorpholine derivatives provide a strong rationale for investigating its potential in combination therapies. The experimental and analytical frameworks outlined above offer a clear path for future research to explore and quantify any synergistic interactions of this compound. Such studies would be invaluable to researchers and drug development professionals seeking to expand the arsenal of effective combination treatments for cancer and infectious diseases.
References
Selectivity Profile of Thiazolyl-Thiomorpholine Derivatives on Cancer Cell Lines: A Comparative Analysis
Disclaimer: Publicly available experimental data for the specific compound 3-(1,3-thiazol-2-yl)thiomorpholine could not be located. This guide provides a comparative analysis of a closely related series of compounds, 4-(4-{[2-(4-arylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives , to illustrate the anti-cancer selectivity profile of this structural class.
This comparison guide provides an objective analysis of the in vitro anti-cancer performance of a series of novel thiazolyl-thiomorpholine derivatives. The data presented herein compares the cytotoxic effects of these compounds on a human cancer cell line versus a healthy cell line, offering insights into their selectivity. Detailed experimental protocols and workflow visualizations are provided for researchers, scientists, and drug development professionals.
Data Presentation: Cytotoxicity Profile
The anti-cancer activity of a series of 4-(4-{[2-(4-arylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives was evaluated against the A549 human lung carcinoma cell line and the L929 murine fibroblast (healthy) cell line. The half-maximal inhibitory concentration (IC50) values were determined to quantify the cytotoxic potency of each compound. Cisplatin, a standard chemotherapy drug, was used as a reference.
The results indicate that several synthesized compounds exhibit greater inhibitory activity against the A549 cancer cells than cisplatin. Notably, all tested compounds displayed significantly higher IC50 values (>500 µM) against the healthy L929 cell line, demonstrating a favorable selectivity towards the cancer cell line. Compound 3f , which features a 4-methylphenyl substitution on the thiazole ring, was identified as the most potent derivative against A549 cells with an IC50 of 3.72 µM.
Table 1: Comparative IC50 Values (µM) of Thiazolyl-Thiomorpholine Derivatives and Cisplatin
| Compound | R (Substitution on Phenyl Ring) | A549 (Lung Cancer) IC50 [µM] | L929 (Healthy Fibroblast) IC50 [µM] |
| 3a | H | 10.32 | >500 |
| 3b | 4-F | 9.85 | >500 |
| 3c | 4-Cl | 7.61 | >500 |
| 3d | 4-Br | 6.93 | >500 |
| 3e | 4-OCH3 | 8.47 | >500 |
| 3f | 4-CH3 | 3.72 | >500 |
| Cisplatin | - | 12.50 | Not Reported |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The cytotoxic effects of the synthesized thiazolyl-thiomorpholine derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This method assesses cell metabolic activity as an indicator of cell viability.
-
Cell Culture and Seeding: A549 (human lung carcinoma) and L929 (murine fibroblast) cells were cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics. Cells were seeded into 96-well microplates at a density of 5 x 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted with the culture medium to achieve a range of final concentrations. The cultured cells were treated with these dilutions and incubated for an additional 24 hours. Control wells contained cells treated with DMSO-containing medium only.
-
MTT Incubation: After the treatment period, 10 µL of MTT labeling reagent (5 mg/mL in phosphate-buffered saline) was added to each well. The plates were then incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Following the MTT incubation, 100 µL of a solubilization solution (e.g., DMSO or a detergent solution) was added to each well to dissolve the insoluble formazan crystals. The plate was gently shaken on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, defined as the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of cell viability against the compound concentration and analyzing the dose-response curve.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Caption: Selective action of a lead compound on cancer cells versus normal cells.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 3-(1,3-thiazol-2-yl)thiomorpholine
For Immediate Release
[City, State] – [Date] – In the intricate landscape of oncological research, the quest for novel therapeutic agents with well-defined mechanisms of action is paramount. This guide provides a comprehensive comparison of the putative mechanisms of action of the novel compound 3-(1,3-thiazol-2-yl)thiomorpholine against established cancer therapies. Drawing upon available data for structurally related thiazole and thiomorpholine derivatives, this document outlines potential signaling pathways, presents comparative efficacy data, and details the experimental protocols required to elucidate its precise molecular interactions. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing cancer treatment.
Postulated Mechanisms of Action
While direct experimental data on this compound is emerging, analysis of its core chemical moieties—the thiazole and thiomorpholine rings—suggests several plausible anticancer mechanisms. Thiazole derivatives have been implicated in a range of cytotoxic activities against cancer cells, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways. Similarly, thiomorpholine-containing compounds have demonstrated notable anticancer properties. This guide will explore these potential mechanisms in comparison to established therapeutic agents.
Comparative Analysis of Anticancer Activity
To provide a quantitative perspective, the following table summarizes the inhibitory concentrations (IC50) of various thiazole and thiomorpholine derivatives against different cancer cell lines, alongside established drugs targeting similar pathways.
| Compound/Drug | Target/Pathway | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative 1 | Tubulin Polymerization | A549 (Lung) | 0.85 | [1] |
| Thiazole Derivative 2 | EGFR Inhibition | HCT-116 (Colon) | 1.2 | |
| Thiomorpholine Derivative 1 | MMP-9 Inhibition | MDA-MB-231 (Breast) | 5.4 | |
| Paclitaxel | Tubulin Polymerization | A549 (Lung) | 0.01 | [2][3] |
| Gefitinib | EGFR Inhibition | HCT-116 (Colon) | 0.5 | [4][5] |
| Marimastat | MMP Inhibition | MDA-MB-231 (Breast) | 0.01 | |
| PI-103 | PI3K Inhibition | MCF7 (Breast) | 0.008 |
Elucidating the Mechanism: Key Experimental Protocols
To definitively confirm the mechanism of action of this compound, a series of robust experimental assays are required. The following section details the protocols for key investigations.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, providing a measure of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[6][7][8][9][10]
-
Solubilize the formazan crystals with DMSO or a suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.[6][10]
Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Treat cancer cells with this compound at its IC50 concentration for various time points.
-
Lyse the cells to release cellular contents.
-
Add a caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysate.[11][12][13][14]
-
Incubate at 37°C to allow for substrate cleavage.
-
Measure the resulting colorimetric or fluorescent signal using a plate reader.[12]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol:
-
Treat cells with the compound for 24-48 hours.
-
Harvest and fix the cells in cold 70% ethanol.[1][15][16][17]
-
Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[1][15][16][17]
-
Incubate in the dark to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer.
Tubulin Polymerization Assay
This in vitro assay assesses the compound's ability to inhibit or promote the polymerization of tubulin into microtubules.
Protocol:
-
Reconstitute purified tubulin in a polymerization buffer.[18][19][20][21]
-
Add GTP to initiate polymerization.
-
Add this compound or control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer).
-
Monitor the change in absorbance at 340 nm over time at 37°C in a spectrophotometer.[21]
Kinase Inhibition Assays (e.g., EGFR, PI3K)
These assays measure the compound's ability to inhibit the activity of specific protein kinases.
Protocol (General):
-
Incubate the recombinant kinase enzyme with the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP and a specific substrate.[22][23][24][25][26]
-
After a set incubation period, quantify the amount of phosphorylated substrate or consumed ATP using methods like ELISA, fluorescence, or luminescence.[24][26]
Matrix Metalloproteinase (MMP) Inhibition Assay
This assay determines the inhibitory effect of the compound on the activity of specific MMPs, such as MMP-9.
Protocol:
-
Activate the pro-MMP enzyme (e.g., with APMA).
-
Incubate the active MMP with the compound.
-
Add a fluorogenic MMP substrate.
-
Monitor the increase in fluorescence over time as the substrate is cleaved.[27][28]
Visualizing the Pathways and Processes
To further clarify the potential mechanisms and experimental workflows, the following diagrams are provided.
Caption: Postulated signaling pathways affected by this compound.
Caption: A logical workflow for experimentally confirming the mechanism of action.
Conclusion
The structural motifs within this compound suggest a promising profile as a novel anticancer agent. The proposed experimental framework will be instrumental in delineating its precise mechanism of action, thereby facilitating its development and potential integration into future cancer therapy paradigms. This comparative guide serves as a foundational resource for researchers embarking on the comprehensive evaluation of this and similar compounds.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. onclive.com [onclive.com]
- 3. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 4. FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pfizer.com [pfizer.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. igbmc.fr [igbmc.fr]
- 18. In vitro tubulin polymerization assay [bio-protocol.org]
- 19. pubcompare.ai [pubcompare.ai]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. cytoskeleton.com [cytoskeleton.com]
- 22. rsc.org [rsc.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 25. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 26. promega.com.cn [promega.com.cn]
- 27. assaygenie.com [assaygenie.com]
- 28. bioassaysys.com [bioassaysys.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(1,3-Thiazol-2-yl)thiomorpholine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(1,3-Thiazol-2-yl)thiomorpholine, ensuring compliance with standard safety protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection : A lab coat, long pants, and closed-toe shoes are mandatory.
-
-
Avoidance of Ignition Sources : Keep away from open flames, sparks, and hot surfaces, as related compounds can be flammable.
II. Spill and Contamination Response
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
-
Evacuate and Ventilate : If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment : For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.
-
Collection : Carefully scoop the absorbed material into a clearly labeled, sealable, and chemically compatible waste container.
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Personal Contamination :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
III. Quantitative Data Summary
| Property | Thiomorpholine | Thiazole |
| Molecular Formula | C4H9NS | C3H3NS |
| Molecular Weight | 103.19 g/mol | 85.12 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to pale yellow liquid |
| Boiling Point | 169 °C | 116-118 °C |
| Flash Point | 60 °C (140 °F) | 26 °C (79 °F) |
| Hazards | Causes severe skin burns and eye damage.[2] | Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. |
| Decomposition Products | Nitrogen oxides (NOx), Carbon oxides (CO, CO2), Sulfur oxides (SOx).[1][3] | Nitrogen oxides (NOx), Carbon oxides (CO, CO2), Sulfur oxides (SOx).[4] |
IV. Detailed Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste management service. On-site treatment or disposal into the sanitary sewer system is not recommended without a thorough hazard assessment and institutional approval.
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination : Based on the characteristics of its constituent parts (thiomorpholine and thiazole), this compound should be treated as hazardous chemical waste.
-
Segregation : Do not mix this waste with other chemical waste streams unless compatibility is confirmed. Specifically, keep it separate from strong oxidizing agents, acids, and bases to prevent violent reactions.[5]
Step 2: Containerization
-
Primary Container : Collect waste this compound, including any contaminated materials from spills, in a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Toxic," "Irritant").
-
Closure : Keep the waste container securely closed at all times, except when adding waste.[5]
Step 3: Storage
-
Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA that is at or near the point of generation.[3][5]
-
Secondary Containment : It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Storage Conditions : Store in a cool, dry, and well-ventilated area away from incompatible materials.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Notify your institution's EHS department or equivalent authority to arrange for the collection of the hazardous waste.
-
Documentation : Complete any required waste disposal forms or manifests as per your institution's and local regulations.
-
Professional Disposal : The waste will be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, which may include incineration or other approved methods.
V. Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Caption: Step-by-step protocol for responding to a spill.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Guide to Handling 3-(1,3-Thiazol-2-yl)thiomorpholine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of 3-(1,3-Thiazol-2-yl)thiomorpholine. While a specific Safety Data Sheet (SDS) for this compound is not available, the following guidance is based on the known hazards of the structurally related and hazardous parent compound, Thiomorpholine. This information is intended to supplement, not replace, a formal risk assessment, which should be conducted by qualified personnel before any handling of this chemical.
Immediate Safety Concerns and Required Personal Protective Equipment
Due to the corrosive nature of the parent compound, Thiomorpholine, it is crucial to handle this compound with stringent safety measures to prevent skin and eye contact, inhalation, and ingestion. The following Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations |
| Eye and Face | Chemical safety goggles and a face shield are required. |
| Skin | Wear a chemically resistant lab coat, apron, and full-length pants. Use gloves appropriate for handling corrosive organic compounds. Inspect gloves for integrity before each use. |
| Respiratory | A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used, especially when handling the compound outside of a fume hood or in case of a spill. |
| Footwear | Closed-toe, chemically resistant shoes are mandatory. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is vital to ensure the safety of all laboratory personnel.
Key Handling Procedures:
-
Engineering Controls: All handling of this compound must be conducted in a well-ventilated chemical fume hood.[1][2] Eyewash stations and safety showers must be readily accessible in the immediate work area.[1]
-
Personal Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3][4]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
Spill and Emergency Procedures:
-
Minor Spills: In the event of a small spill within a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite), and place it in a sealed container for disposal.
-
Major Spills: Evacuate the area immediately and contact emergency personnel.
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[5][6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including disposable PPE, absorbent materials, and empty containers, in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of hazardous waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety office for specific disposal procedures.
Visual Safety Guides
The following diagrams illustrate the recommended workflow for handling this compound and the required personal protective equipment.
Caption: Safe handling workflow for this compound.
Caption: Mandatory PPE for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
